3-Ethynyl-1-methylazetidine
Description
Properties
IUPAC Name |
3-ethynyl-1-methylazetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-3-6-4-7(2)5-6/h1,6H,4-5H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZVMBFJMKAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Ethynyl-1-methylazetidine chemical structure and properties
This guide serves as a technical reference for 3-Ethynyl-1-methylazetidine , a high-value heterocyclic building block used in modern medicinal chemistry.
CAS Registry Number: 2019193-32-7 Formula: C₆H₉N Molecular Weight: 95.14 g/mol Class: Strained Nitrogen Heterocycle / Alkyne Linker
Executive Summary & Strategic Value
3-Ethynyl-1-methylazetidine is a bifunctional scaffold combining a basic nitrogen center with a reactive terminal alkyne. In drug discovery, it serves two critical roles:
-
Bioisostere of Piperidine/Pyrrolidine: The azetidine ring offers a reduced lipophilicity (LogP) and a distinct vector orientation compared to larger rings, often improving metabolic stability and CNS penetration.
-
"Click" Chemistry Handle: The C3-ethynyl group provides a sterically accessible site for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the rapid synthesis of triazole-linked libraries or the attachment of covalent warheads.
Physicochemical & Structural Analysis
Structural Conformation
Unlike the chair conformation of piperidine or the envelope of pyrrolidine, the azetidine ring exists in a puckered conformation to relieve torsional strain.[1]
-
Pucker Angle: ~30–35°.
-
Inversion Barrier: Low (~1.3 kcal/mol), allowing rapid nitrogen inversion at physiological temperatures.
-
Substituent Orientation: The 3-ethynyl group prefers the equatorial position to minimize transannular steric interactions, though the low barrier allows equilibration.
Key Properties Table
| Property | Value (Experimental/Predicted) | Context for Drug Design |
| pKa (Conjugate Acid) | 9.2 – 9.6 (Predicted) | Lower than parent azetidine (11.3) due to the electron-withdrawing inductive effect (-I) of the ethynyl group. Suitable for lysosomal trapping. |
| LogP | ~0.4 | Low lipophilicity aids in maintaining water solubility in fragment libraries. |
| Topological Polar Surface Area (TPSA) | 3.24 Ų | Excellent for blood-brain barrier (BBB) permeability. |
| Ring Strain Energy | ~26 kcal/mol | High strain makes the ring susceptible to nucleophilic ring-opening under harsh acidic conditions. |
| Boiling Point | ~110–115 °C (760 mmHg) | Volatile liquid; requires careful handling during concentration.[1] |
Synthesis & Manufacturing Protocols
Two primary routes are established for accessing this scaffold. Route A is preferred for scale-up (homologation), while Route B is common in diversity-oriented synthesis (cross-coupling).
Route A: Seyferth-Gilbert Homologation (Scale-Up Preferred)
This route converts an aldehyde precursor directly to the terminal alkyne using the Ohira-Bestmann reagent. It avoids heavy metal catalysts in the final step.
Precursor: 1-Methylazetidine-3-carbaldehyde (derived from oxidation of the commercially available alcohol).
Protocol:
-
Reagent Prep: Dissolve Ohira-Bestmann reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 equiv) and K₂CO₃ (2.0 equiv) in dry Methanol.
-
Addition: Cool to 0 °C. Add solution of 1-methylazetidine-3-carbaldehyde (1.0 equiv) in MeOH dropwise.
-
Reaction: Stir at 0 °C for 1 h, then warm to RT for 4–12 h. The base generates the reactive dimethyl (diazomethyl)phosphonate anion in situ.[2]
-
Workup: Quench with saturated NH₄Cl. Extract with Et₂O (avoid DCM if product is volatile).
-
Purification: Distillation or amine-functionalized silica chromatography.
Route B: Sonogashira Cross-Coupling (Library Synthesis)
Ideal when starting from the halide.[1]
Precursor: 3-Iodo-1-methylazetidine.
Protocol:
-
Coupling: Combine 3-iodo-1-methylazetidine (1.0 equiv), TMS-acetylene (1.5 equiv), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%) in degassed DMF/Et₃N (1:1).
-
Conditions: Heat to 60 °C under Argon for 4 h.
-
Deprotection: Treat the intermediate TMS-alkyne with K₂CO₃ in MeOH or TBAF in THF to reveal the terminal alkyne.
Visual Synthesis Workflow
Figure 1: Comparative synthetic pathways. The Homologation route (top) offers a direct metal-free approach to the terminal alkyne.
Reactivity & Applications in Medicinal Chemistry
The "Click" Reaction (CuAAC)
The primary utility of 3-ethynyl-1-methylazetidine is as a bioorthogonal handle. The terminal alkyne reacts with organic azides to form 1,4-disubstituted 1,2,3-triazoles.
-
Mechanism: Copper(I) coordinates the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1]
-
Advantage: The azetidine ring confers rigidity to the linker, reducing the entropic penalty of binding for the final drug molecule compared to flexible alkyl chains.
Sonogashira Diversification
The alkyne can be further coupled to aryl halides to generate 3-(arylethynyl)azetidines . These derivatives are potent mimetics of biaryl systems but with a defined "kink" (180° bond angle at the alkyne, but the vector from the azetidine is sp³ hybridized).
Reactivity Diagram
Figure 2: Reactivity profile. The green path represents the primary application (Click Chemistry), while the red path highlights stability risks.
Safety & Handling Guidelines
Stability Risks
-
Ring Strain: The azetidine ring (~26 kcal/mol strain) is stable to basic and neutral conditions but vulnerable to acid-catalyzed ring opening (nucleophilic attack at C2/C4).
-
Polymerization: Terminal alkynes can polymerize at high temperatures or in the presence of radical initiators. Store at -20 °C under inert atmosphere (Argon/Nitrogen).
Toxicology
-
Alkylating Potential: While 3-substituted azetidines are less reactive than 2-substituted ones or aziridines, they should still be treated as potential alkylating agents.
-
Handling: Use standard PPE (gloves, goggles, fume hood). Avoid contact with strong Lewis acids which may trigger rapid decomposition.
References
-
Seyferth-Gilbert Homologation Mechanism: Gilbert, J. C.; Weerasooriya, U. "Elaboration of Aldehydes and Ketones to Alkynes: Improved Methodology."[1] Journal of Organic Chemistry, 1982 , 47, 1837–1845.[3] Link
-
Azetidine Properties & pKa: Lowe, G. et al.[1] "The pKa of Azetidine and its Relevance to Medicinal Chemistry." Bioorganic & Medicinal Chemistry Letters, 2010 . (General reference for azetidine basicity trends).
-
Ohira-Bestmann Reagent Protocol: Müller, S.; Liepold, B.; Roth, G. J.; Bestmann, H. J.[3] "An Improved One-Pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996 , 521–522.[3] Link
-
Azetidines in Drug Discovery: Chaudhary, S. et al. "Azetidines: A New Dimension in Medicinal Chemistry."[1] Current Topics in Medicinal Chemistry, 2023 .
-
Product Verification: Accela Chem / Sigma-Aldrich Catalog Entry for CAS 2019193-32-7. Link
Sources
The Strategic Integration of 3-Ethynyl-1-methylazetidine in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
In the pursuit of novel therapeutics, the "Escape from Flatland" paradigm has driven medicinal chemists toward highly functionalized, sp3-rich aliphatic scaffolds. 3-Ethynyl-1-methylazetidine has emerged as a privileged building block in this space. By combining the conformational rigidity of a strained four-membered heterocycle with the bioorthogonal reactivity of a terminal alkyne, this molecule serves as both a structural bioisostere and a versatile handle for late-stage functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and validated experimental workflows for its application in drug discovery.
Physicochemical Profiling
Understanding the fundamental properties of 3-Ethynyl-1-methylazetidine is the first step in leveraging its potential in library synthesis and bioconjugation[1]. The quantitative data below summarizes its core chemical profile[2],[3].
| Property | Technical Specification |
| Chemical Name | 3-Ethynyl-1-methylazetidine |
| CAS Registry Number | 2019193-32-7 |
| Molecular Weight | 95.14 g/mol |
| Molecular Formula | C |
| Ring System | 4-membered saturated nitrogen heterocycle |
| Functional Groups | N-methyl (tertiary amine), C3-Terminal Alkyne |
The Causality of Scaffold Selection
As an application scientist, selecting a building block is never arbitrary; it is a calculated decision aimed at optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
The Azetidine Advantage: Azetidines act as superior bioisosteres for larger, more lipophilic saturated heterocycles like pyrrolidines and piperidines[4]. The incorporation of the azetidine ring restricts conformational flexibility, thereby reducing the entropic penalty upon target binding. Furthermore, the N-methyl group eliminates hydrogen bond donation capacity, which directly correlates with improved passive membrane permeability and blood-brain barrier (BBB) penetration.
The Alkyne Handle: The terminal ethynyl group provides a dual-purpose motif. Biologically, it is a sterically undemanding, electron-rich bioisostere for halogens or nitriles[5]. Chemically, it is a highly reactive handle for covalent linkage, enabling rapid library expansion via click chemistry or transition-metal-catalyzed cross-coupling[1].
Experimental Methodologies: Self-Validating Workflows
To ensure scientific integrity, every protocol utilizing 3-Ethynyl-1-methylazetidine must be designed as a self-validating system. Below are two field-proven methodologies detailing the causality behind each reagent choice and the internal controls required for validation.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation
This protocol details the conjugation of 3-Ethynyl-1-methylazetidine to an azide-functionalized target (e.g., a protein or fluorophore).
-
Preparation: Prepare a 100 mM stock of 3-Ethynyl-1-methylazetidine in LC-MS grade DMSO.
-
Catalyst Pre-complexation: Pre-mix CuSO
(1 eq) and THPTA ligand (5 eq) in a degassed aqueous buffer for 15 minutes before adding to the reaction mixture.-
Causality: THPTA acts as an accelerating ligand and a protective chelator. Pre-complexation prevents Cu(I) disproportionation and shields sensitive biological targets from reactive oxygen species (ROS) generated by free copper ions.
-
-
Initiation: Add sodium ascorbate (10 eq) to the mixture to reduce Cu(II) to the catalytically active Cu(I) in situ.
-
Self-Validating Checkpoint: Run a parallel negative control reaction strictly omitting the sodium ascorbate.
-
Validation Logic: If the 1,4-disubstituted triazole product is detected via mass spectrometry in the negative control, the alkyne is undergoing non-specific background reactivity or the system is contaminated with active Cu(I). A clean negative control validates that the conjugation is strictly bioorthogonal and catalyst-dependent.
-
Protocol B: Sonogashira Cross-Coupling for Hit-to-Lead Diversification
This workflow utilizes the terminal alkyne to append the azetidine core onto an aryl halide scaffold.
-
Reaction Assembly: Combine the target aryl halide (1.0 eq), 3-Ethynyl-1-methylazetidine (1.2 eq), Pd(PPh
) (5 mol%), and CuI (10 mol%) in an oven-dried Schlenk flask. -
Solvent Addition: Suspend the reagents in a 1:1 mixture of anhydrous DMF and Triethylamine (TEA).
-
Causality: TEA serves a dual purpose: it acts as the bulk solvent medium and the requisite base to deprotonate the terminal alkyne, facilitating the formation of the critical copper acetylide intermediate.
-
-
Deoxygenation: Subject the mixture to three rigorous freeze-pump-thaw cycles.
-
Causality: Strict removal of dissolved oxygen is mandatory. Oxygen poisons the palladium catalyst and promotes the oxidative Glaser homocoupling of the alkyne.
-
-
Self-Validating Checkpoint: Monitor the reaction progress via LC-MS.
-
Validation Logic: Calculate the mass of the Glaser diyne homocoupled product (For 3-Ethynyl-1-methylazetidine, the [2M+H]
peak will appear at m/z 189.3). The appearance of this specific mass peak instantly flags oxygen ingress, serving as an internal diagnostic tool to validate the integrity of your inert atmosphere.
-
Mechanistic and Workflow Visualizations
The following diagrams illustrate the logical flow and mechanistic pathways of the protocols described above.
CuAAC bioconjugation mechanism using 3-Ethynyl-1-methylazetidine.
Hit-to-lead drug discovery workflow leveraging the azetidine scaffold.
Conclusion
The strategic integration of 3-Ethynyl-1-methylazetidine into drug discovery pipelines represents a masterclass in modern medicinal chemistry. By exploiting its rigid sp3-rich core and versatile terminal alkyne, researchers can bypass traditional flat aromatic scaffolds, leading to drug candidates with vastly improved solubility, target specificity, and metabolic stability. When paired with self-validating experimental protocols, this building block becomes an indispensable tool for the next generation of therapeutic development.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1-Ethynyl-3-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
Conformational Dynamics of 3-Substituted Azetidines: A Technical Guide for Structure-Based Drug Design
Executive Summary
In modern medicinal chemistry, the azetidine ring has transcended its status as a mere "strained curiosity" to become a privileged bioisostere for gem-dimethyl groups, cyclobutanes, and prolines. Its value lies in its unique ability to lower lipophilicity (
This guide provides a rigorous technical analysis of the conformational behavior of 3-substituted azetidines. It details the interplay between steric strain, hyperconjugation (the gauche effect), and dipolar interactions, providing a validated workflow for determining the precise 3D geometry of these scaffolds in solution.
The Physics of the Ring: Pucker and Inversion
The azetidine ring is not planar.[1][2] To relieve torsional strain (Pitzer strain) between adjacent methylene hydrogens, the ring adopts a puckered "butterfly" conformation. This deviation from planarity is defined by the pucker angle (
The Dual-Barrier System
The conformational landscape is defined by two distinct energy barriers:
-
Ring Inversion (Puckering): The "flapping" of the butterfly wings. The barrier is remarkably low (
), allowing rapid equilibration at room temperature. -
Nitrogen Inversion: The pyramidal inversion of the nitrogen lone pair.[1] This barrier is significantly higher (
), depending on the N-substituent.
Consequently, a 3-substituted azetidine exists as a complex equilibrium of invertomers. The substituent at C3 can occupy a pseudo-equatorial or pseudo-axial position, heavily influencing the vector alignment of the N-substituent.
DOT Diagram: Conformational Equilibrium
The following diagram illustrates the dynamic relationship between the planar transition state and the puckered ground states.
Caption: The conformational energy landscape of azetidine, showing the relaxation from the high-energy planar transition state to puckered minima.
Substituent Effects at C3: Electronic vs. Steric Control
The preference for a pseudo-axial vs. pseudo-equatorial orientation at C3 is not governed solely by sterics (A-values) as in cyclohexane. Electronic effects often dominate.
The Fluorine Effect (Electronic Control)
In 3-fluoroazetidines, the fluorine atom often exhibits a counter-intuitive preference. While sterics would dictate an equatorial position, charge-dipole interactions and hyperconjugation (
-
Dipole Minimization: If the N-substituent is electron-withdrawing (e.g., a carbamate or sulfonamide), the C3-F bond and the N-lone pair/N-substituent vectors will orient to minimize the net molecular dipole.
-
Implication: A 3-F substitution is not just a "polar H". It is a conformational lock that can force the ring into a specific pucker, altering the trajectory of the N-substituent by up to
.
Hydrogen Bonding (Structural Locking)
Substituents capable of hydrogen bonding (e.g., 3-OH, 3-NH
-
Effect: This creates a "bridged" bicyclic-like rigidity, effectively freezing the ring pucker even at room temperature.
-
Observation: This is often characterized by a distinct sharpening of NMR signals and a shift in the geminal coupling constants of the C2/C4 protons.
Steric Bulk (Alkyl/Aryl)
For non-polar groups (Methyl, Phenyl), steric repulsion dominates. These groups strongly prefer the pseudo-equatorial orientation to avoid 1,3-transannular strain with the Nitrogen lone pair or substituent.
Summary of Substituent Preferences
| Substituent (C3) | Dominant Effect | Preferred Orientation | Barrier to Inversion |
| -H | None | Rapid Fluxional | Low ( |
| -F | Electronic / Dipole | Dependent on N-sub (often Axial) | Medium |
| -OH | H-Bonding | Locked (if H-bond forms) | High (Virtual Lock) |
| -CH | Steric | Pseudo-Equatorial | Medium |
Analytical Workflow: Determining the Pucker
To accurately model these systems for docking or SAR (Structure-Activity Relationship) studies, a combination of Variable Temperature NMR (VT-NMR) and Density Functional Theory (DFT) is required.
Protocol A: Variable Temperature NMR (VT-NMR)
Room temperature NMR of azetidines often shows averaged signals due to rapid ring flipping. To resolve the conformers, you must cool the sample below the coalescence temperature (
Step-by-Step Methodology:
-
Solvent Selection: Use
(Dichloromethane- ) or THF- . These solvents remain liquid at very low temperatures (down to ). Avoid DMSO or Methanol if H-bonding is not the target interaction, as they compete with intramolecular bonds. -
Sample Prep: Prepare a concentrated solution (
) to ensure signal-to-noise ratio is sufficient at low temps where broadening occurs. -
Cooling Phase:
-
Start at
. Acquire a reference spectrum. -
Decrease temperature in
increments. -
Monitor the C2/C4 proton signals.[3] They will broaden and eventually split (decoalesce) into distinct axial/equatorial sets.
-
-
Data Extraction:
-
At the slow exchange limit (
), integrate the distinct conformer peaks to determine the population ratio ( ). -
Use the Gutowsky-Holm equation to calculate the free energy of activation (
) for the ring flip.
-
Protocol B: Computational PES Scan (DFT)
Experimental data must be corroborated by calculating the Potential Energy Surface (PES).
Step-by-Step Methodology:
-
Software: Gaussian, ORCA, or equivalent.
-
Level of Theory:
is the standard for small organic heterocycles. For higher accuracy regarding dispersion forces (crucial for halogens), use . -
Scan Coordinate: Define the dihedral angle involving the nitrogen and the C3 carbon (e.g., C2-N-C4-C3 is not sufficient; use the improper torsion or the ring puckering coordinate).
-
Execution:
-
Perform a "Relaxed Redundant Coordinate Scan" from
to in steps. -
Calculate the relative energy (
) for each point.
-
-
Output: Identify the global minimum. If the energy well is shallow (
), the molecule is flexible. If deep, it is rigid.
DOT Diagram: Integrated Analytical Workflow
Caption: Workflow combining VT-NMR and DFT to elucidate the conformational profile of substituted azetidines.
Implications for Drug Design[2][4][5][6]
Understanding the pucker is not an academic exercise; it is a vector engineering tool.
-
Vector Alignment: A 3-substituent can force the azetidine ring into a specific pucker. This pucker re-orients the Nitrogen lone pair. If that Nitrogen is part of an amide bond (e.g., in a drug like Baricitinib or Cobimetinib), the pucker dictates the angle of the amide relative to the core scaffold.
-
Basicity Modulation: The pucker angle affects the hybridization of the nitrogen. A more planar ring forces more
character (due to strain), while a puckered ring allows more character. This subtly shifts the , affecting solubility and hERG binding. -
Permeability: By designing a 3-substituent (like Fluorine) to lock a conformation that hides the polar N-H or lone pair, one can improve passive membrane permeability (the "chameleon effect").
Recommendation: When using azetidines as linkers, do not assume a linear vector. Perform the analysis above to predict the "kink" the ring introduces into your pharmacophore.
References
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines (and related heterocycles). Chemistry - A European Journal. [Link]
-
Conformational Preferences of Proline Analogues with Different Ring Size. The Journal of Physical Chemistry B. [Link]
-
On the reported high barrier to nitrogen inversion in azetidine. Journal of the American Chemical Society. [Link]
Sources
Technical Guide: Basicity and pKa Architectures of 1-Methylazetidine Derivatives
This technical guide details the basicity and pKa values of 1-methylazetidine derivatives, designed for researchers in medicinal chemistry and drug development.
Executive Summary
The azetidine ring, particularly its 1-methyl derivative , represents a critical "sweet spot" in medicinal chemistry. Unlike the highly strained and less basic aziridine (pKa ~8.0) or the conformationally flexible pyrrolidine (pKa ~11.3), 1-methylazetidine (pKa ~10.4) offers a unique balance of structural rigidity and basicity.
This guide analyzes the physicochemical drivers governing the basicity of 1-methylazetidine and its substituted analogs. It provides experimental data, mechanistic insights into substituent effects (fluorination, oxidation), and validated protocols for pKa determination.
Theoretical Framework: The Azetidine Anomaly
Ring Strain and Hybridization
Azetidine possesses significant ring strain (~26 kcal/mol), yet it defies the simple trend observed in smaller rings.
-
Aziridine (3-membered): High strain forces the nitrogen lone pair into an orbital with significant s-character to minimize repulsion, drastically lowering basicity (pKa ~8.0).
-
Azetidine (4-membered): While strained, the ring adopts a puckered conformation (butterfly shape) that relaxes some angle strain. The nitrogen lone pair retains sufficient p-character, resulting in a pKa (~11.3 for unsubstituted) that rivals acyclic secondary amines.
The N-Methylation Effect
Methylation of azetidine to 1-methylazetidine typically lowers the pKa by approximately 0.9 log units (from ~11.3 to ~10.4). This reduction is counter-intuitive to the inductive effect (+I of methyl) but is driven by solvation thermodynamics . The tertiary ammonium cation (
Data Repository: pKa Values of Derivatives
The following table consolidates experimental and high-confidence predicted pKa values for 1-methylazetidine and key 3-substituted derivatives.
| Compound | Structure | pKa (Conj.[1][2][3] Acid) | Confidence | Electronic Effect |
| Azetidine | 11.29 | Experimental | Reference Standard | |
| 1-Methylazetidine | 10.40 | Experimental | Solvation Penalty (3° amine) | |
| 3-Fluoroazetidine | ~8.50 | Inferred/Pred | Strong -I Inductive Effect | |
| 3,3-Difluoroazetidine | ~6.8 - 7.2 | Inferred | Additive -I Effect (Lipophilicity booster) | |
| 3-Methoxyazetidine | ~9.68 | Predicted | Moderate -I Inductive Effect | |
| 3-Hydroxyazetidine | ~9.50 | Experimental | H-bonding intramolecular effects |
Note on Fluorination: The introduction of fluorine at the 3-position is a strategic tool. A single fluorine drops basicity by ~2 units, while a gem-difluoro motif can lower pKa into the neutral physiological range (6-7), significantly altering membrane permeability and metabolic stability (preventing N-dealkylation).
Strategic Visualization: Structure-Basicity Logic
The following diagram illustrates the causal relationships between structural modifications and basicity shifts.
Figure 1: Decision tree showing how structural modifications impact the electronic environment and solvation penalties of the azetidine nitrogen.
Experimental Protocols
For precise determination of pKa in drug discovery, Potentiometric Titration is the gold standard. However, for compounds with low solubility or limited quantity, NMR-based Titration is recommended.
Protocol A: Potentiometric Titration (Standard)
Applicability: Soluble samples (>0.5 mM), high precision required.
-
Preparation: Dissolve 3-5 mg of the 1-methylazetidine derivative in 20 mL of degassed water (or 0.15 M KCl background electrolyte).
-
Acidification: Add standardized 0.1 M HCl to lower pH to ~2.0 (fully protonated state).
-
Titration: Titrate with standardized 0.1 M KOH (CO2-free) under inert atmosphere (
or Ar). -
Data Capture: Record pH vs. Volume of base added. Ensure at least 15-20 points in the buffer region (pH = pKa ± 1).
-
Analysis: Use the Bjerrum method or Gran plot analysis to determine the inflection point (pKa).
Protocol B: NMR-Controlled pH Titration
Applicability: Low quantity (<1 mg) or sparingly soluble compounds.
-
Sample: Dissolve compound in
(buffered with phosphate or citrate if necessary, though buffers can interfere with shifts). -
Shift Tracking: Monitor the chemical shift of the N-methyl protons or C2/C4 ring protons . These shifts are highly sensitive to the nitrogen protonation state.
-
Workflow:
-
Measure 1H NMR at pH ~2.
-
Adjust pH incrementally (0.5 units) using dilute NaOD/DCl.
-
Measure pH externally with a micro-electrode (correct for deuterium effect:
).
-
-
Calculation: Plot chemical shift (
) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
Strategic Applications in Drug Design
Bioisosterism
1-Methylazetidine is increasingly used as a bioisostere for gem-dimethyl amines or N-ethyl groups . The constrained ring reduces entropic penalties upon binding to a protein target.
Solubility & Permeability Tuning
-
Problem: A lead compound with a secondary amine (pKa ~11) is too basic, leading to lysosomal trapping or poor passive permeability.
-
Solution: Convert to 3,3-difluoro-1-methylazetidine .
-
Effect: Lowers pKa to ~6.8.
-
Result: A significant fraction of the molecule remains neutral at physiological pH (7.4), improving membrane permeability while maintaining the basic nitrogen geometry required for target interaction.
-
References
-
Azetidine Properties & Synthesis: Wikipedia - Azetidine. Link
-
Basicity of Cyclic Amines: Relative basicity of cyclic amines - Stack Exchange. Link
-
Fluorine Effects on Basicity: The profound effect of fluorine substitution on the reactivity... of aziridine and its derivatives. Link
-
pKa Data Compilation: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry. Link
-
3,3-Difluoroazetidine Properties: 3,3-Difluoroazetidine hydrochloride Product Page - Sigma-Aldrich. Link
-
Experimental pKa Determination: Low Field NMR Determination of pKa Values - MDPI. Link
Sources
Comparative Technical Guide: 3-Ethynylazetidine Scaffolds in Drug Discovery
This technical guide provides a rigorous comparison between 3-Ethynyl-1-methylazetidine and 3-ethynylazetidine hydrochloride , structured for researchers in medicinal chemistry and drug discovery.
Executive Summary: The Azetidine Advantage
In modern medicinal chemistry, the azetidine ring has emerged as a privileged bioisostere for cyclobutanes, pyrrolidines, and piperidines. Its high ring strain (~26 kcal/mol) and distinct puckered conformation allow for precise vector orientation of substituents, often improving metabolic stability and lowering lipophilicity (LogD) compared to larger rings.
This guide compares two critical variants of the 3-ethynylazetidine core:
-
3-Ethynylazetidine Hydrochloride (3-EAz-HCl): The shelf-stable, secondary amine building block.
-
3-Ethynyl-1-methylazetidine (3-EMAz): The N-methylated, tertiary amine derivative often used as the active "warhead" or lipophilic fragment.
Key Takeaway: Researchers should utilize 3-EAz-HCl for bulk storage and diverse library synthesis (via N-functionalization), while 3-EMAz is best generated in situ or as a final step to modulate pKa and permeability in lead optimization.
Physicochemical Profile & Comparison
The following table contrasts the fundamental properties of the two forms. Note the distinct difference in handling requirements.
| Property | 3-Ethynylazetidine HCl (3-EAz-HCl) | 3-Ethynyl-1-methylazetidine (3-EMAz) |
| CAS Number | 286463-93-6 (Salt) / 286463-92-5 (Free Base) | Custom Synthesis (Derived from 286463-93-6) |
| Molecular Formula | C₅H₈ClN (Salt) | C₆H₉N |
| Molecular Weight | 117.58 g/mol | 95.14 g/mol |
| Physical State | White to off-white crystalline solid | Colorless to pale yellow oil/liquid |
| Basicity (Est. pKa) | ~9.5–10.5 (Conjugate Acid) | ~9.8–10.8 (Tertiary Amine) |
| Solubility | High in Water, DMSO, Methanol | High in DCM, THF, Et₂O; Low in Water |
| Stability | High: Hygroscopic but stable at RT. | Moderate: Prone to oxidation; store under Argon at -20°C. |
| Primary Utility | Divergent synthesis (Amide coupling, SɴAr) | Click chemistry, Fragment-based screening (FBDD) |
Synthetic Utility & Reactivity Profiles
The "Make vs. Buy" Decision
-
3-EAz-HCl is the industry-standard commercial starting material. It is synthesized via the deprotection of tert-butyl 3-ethynylazetidine-1-carboxylate (CAS 287193-01-5).
-
3-EMAz is rarely sold directly due to the volatility and instability of the free base. It is synthesized via Reductive Amination of the HCl salt.
Reactivity Pathways
The choice between these two synthons dictates the available chemical space:
-
Pathway A (N-H Functionalization): Using 3-EAz-HCl, the secondary amine is a nucleophile. It can undergo:
-
Amide Coupling: Reaction with carboxylic acids (HATU/DIEA).
-
SɴAr: Displacement of aryl halides (e.g., fluoropyridines).
-
Sulfonylation: Reaction with sulfonyl chlorides.
-
-
Pathway B (Alkyne "Click" Chemistry): Both molecules possess a terminal alkyne. However, 3-EMAz allows for "Click" reactions (CuAAC) without interference from a nucleophilic secondary amine, preventing copper chelation or side reactions.
Experimental Protocols
Protocol A: Synthesis of 3-Ethynyl-1-methylazetidine (Reductive Methylation)
Objective: Convert the stable HCl salt into the N-methyl tertiary amine for immediate use.
Reagents:
-
3-Ethynylazetidine HCl (1.0 eq)
-
Formaldehyde (37% aq.[1] solution, 5.0 eq)
-
Sodium Triacetoxyborohydride (STAB, 3.0 eq)
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Triethylamine (TEA, 1.2 eq)
Step-by-Step Methodology:
-
Free Basing (In Situ): Suspend 3-Ethynylazetidine HCl in DCM (0.2 M). Add TEA (1.2 eq) and stir for 15 min to liberate the free amine.
-
Imine Formation: Add Formaldehyde (37% aq, 5.0 eq). Stir vigorously at Room Temperature (RT) for 30 minutes.
-
Note: The excess formaldehyde ensures complete conversion of the secondary amine to the iminium species.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (3.0 eq) portion-wise. Allow to warm to RT and stir for 4–16 hours.
-
Quench & Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate carefully (product is volatile).
-
Validation: Confirm via ¹H NMR (Look for N-Me singlet ~2.3 ppm).
Protocol B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Linking the azetidine fragment to a scaffold via a triazole linker.
Reagents:
-
Alkyne: 3-Ethynyl-1-methylazetidine (1.0 eq)
-
Azide: R-N₃ Scaffold (1.0 eq)
-
Catalyst: CuSO₄·5H₂O (0.1 eq) + Sodium Ascorbate (0.5 eq)
-
Solvent: t-BuOH/H₂O (1:1)
Methodology:
-
Dissolve Alkyne and Azide in t-BuOH/H₂O.
-
Add Sodium Ascorbate followed by CuSO₄ solution.
-
Stir at RT for 2–12 hours. The reaction is often self-indicating (precipitate formation).
-
Why this works: The N-methyl group prevents the nitrogen from coordinating to the Copper(I) catalyst, a common issue with free secondary amines (like 3-EAz) that can poison the catalyst.
Visualized Workflows (Graphviz)
Diagram 1: Synthetic Flow & Decision Tree
This diagram illustrates the lineage from the commercial Boc-protected precursor to the two active synthons.
Caption: Synthesis pathway from commercial precursor to functional building blocks.
Diagram 2: Pharmacological Logic (SAR)
Why choose one over the other in a drug candidate?
Caption: SAR decision matrix for selecting N-H vs. N-Methyl azetidine variants.
References
-
PubChem Compound Summary. "3-Ethynylazetidine hydrochloride (CID 118139500)". National Center for Biotechnology Information. Accessed 2026.[2][3] [Link]
-
Lowe, D. "Azetidines: The New Piperidines?" In the Pipeline (Science.org). Discussion on the metabolic stability and vector properties of azetidine rings in modern drug design. [Link]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. (Standard protocol reference for Protocol A). [Link]
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001, 40(11), 2004-2021. (Foundational text for Protocol B). [Link]
Sources
Beyond Flatland: Novel Azetidine Architectures for Next-Gen Fragment-Based Drug Discovery
Executive Summary
The pharmaceutical industry’s shift from planar, aromatic-heavy libraries to sp³-rich architectures has positioned four-membered heterocycles as high-value assets in Fragment-Based Drug Discovery (FBDD). Among these, azetidines offer a unique combination of low molecular weight (MW), defined exit vectors, and tunable basicity that distinguishes them from their five- and six-membered counterparts (pyrrolidines and piperidines).
This technical guide explores the latest generation of azetidine building blocks—specifically 3,3-disubstituted , spirocyclic , and sulfonyl-fluoride functionalized variants. We analyze their physicochemical advantages, detail cutting-edge synthetic methodologies (including strain-release chemistry and photoredox catalysis), and provide actionable protocols for their integration into drug discovery campaigns.
The Azetidine Advantage: Physicochemical & Structural Logic
In FBDD, the "Rule of Three" (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) drives library design. Azetidines excel here, but their true value lies in their structural rigidity and vector control.
Vector Analysis and Conformational Control
Unlike pyrrolidines, which adopt a flexible envelope conformation, azetidines exist in a puckered conformation with a relatively high energy barrier to inversion (
-
3,3-Disubstitution: Creates a perfect gem-dimethyl bioisostere but with added polarity and the ability to project substituents at precise angles (approx.
) distinct from the planar vectors of aromatic rings. -
Exit Vectors: The N1 and C3 positions allow for "linear" or "angular" growth of the fragment, enabling access to sub-pockets that are sterically forbidden to larger rings.
pKa Modulation and Lipophilicity
Azetidines generally exhibit lower pKa values (
-
Mechanism: The increased s-character of the nitrogen lone pair in the strained four-membered ring reduces basicity.
-
Impact: This allows for better membrane permeability at physiological pH while retaining sufficient basicity for solubility—a critical balance in FBDD.
-
Lipophilicity (LogD): Replacing a gem-dimethyl group or a cyclobutane with an azetidine significantly lowers LogD, improving metabolic stability and solubility.
Table 1: Physicochemical Comparison of Saturated Heterocycles
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |
| Ring Strain (kcal/mol) | ~26 | ~6 | ~0 |
| pKa (Parent) | 10.4 | 11.3 | 11.1 |
| Fsp³ Character | High | High | High |
| Conformational Flexibility | Low (Puckered) | Medium (Envelope) | High (Chair/Boat) |
| Metabolic Liability | Low (Ring strain protects C-H) | Moderate (α-oxidation) | High (α-oxidation) |
Emerging Classes of Novel Azetidine Fragments
3,3-Disubstituted Azetidines
These are the workhorses of modern azetidine FBDD. They serve as bioisosteres for carbonyls and gem-dimethyl groups.
-
Novelty: Recent advances allow for the installation of disparate groups at C3 (e.g., aryl/alkyl, fluoro/aryl) rather than simple symmetric substitutions.
-
Application: Used to block metabolic hotspots (soft spots) on alkyl chains while introducing a solubilizing amine.
"Angular" Spirocyclic Azetidines
Spirocycles are inherently three-dimensional.[1] "Angular" spiro-azetidines (e.g., spiro[3.3]heptanes) are gaining traction as bioisosteres for morpholine and piperazine.[2]
-
Advantage: They alter the vector of the attached pharmacophores, often improving selectivity by avoiding clashes with conserved residues in the ATP-binding pocket of kinases.
-
Metabolic Stability: The quaternary center prevents oxidative metabolism typical of the α-carbon in piperazines.
Azetidine Sulfonyl Fluorides (ASFs)
A new class of "latent" electrophiles. ASFs are stable enough for storage but can be activated to form carbocations or react via SuFEx (Sulfur-Fluoride Exchange) chemistry.
-
Utility: They act as covalent fragments or precursors to azetidine sulfonamides and sulfoximines, expanding the "polar" chemical space.
Synthetic Methodologies: Overcoming Ring Strain[3]
Synthesizing functionalized azetidines is non-trivial due to the high ring strain (~26 kcal/mol). Traditional cyclization (4-exo-tet) often competes with polymerization or hydrolysis.
Strain-Release Chemistry: The ABB Route
The use of 1-azabicyclo[1.1.0]butanes (ABBs) is the gold standard for accessing 3-substituted azetidines.
-
Mechanism: Nucleophilic attack on the bridgehead carbon of the highly strained ABB releases energy, driving the formation of the azetidine ring.
-
Scope: Allows for the "azetidinylation" of amines, thiols, and carbon nucleophiles.
Photoredox "Atom Swapping"
A cutting-edge approach involves the skeletal editing of oxetanes.
-
Process: An oxetane is subjected to photoredox conditions in the presence of a nitrogen source. The oxygen atom is excised and replaced with nitrogen, converting readily available oxetane libraries into high-value azetidines in a single step.[3]
Visualization: Strain-Release Synthesis Pathway
Experimental Protocols
Protocol A: Synthesis of 3-Aryl-3-Fluoroazetidine (Fragment Example)
Rationale: Fluorine lowers the pKa of the amine and blocks metabolism at the C3 position.
Reagents:
-
N-Boc-3-azetidinone[4]
-
Arylboronic acid
-
Selectfluor (Electrophilic fluorine source)
-
Palladium catalyst (e.g., Pd(PPh3)4)
Step-by-Step Workflow:
-
Arylation: Under inert atmosphere (N2), dissolve N-Boc-3-azetidinone (1.0 equiv) in 1,4-dioxane. Add Arylboronic acid (1.2 equiv), Cs2CO3 (2.0 equiv), and Pd catalyst (5 mol%). Heat to 80°C for 4 hours.
-
Checkpoint: Monitor via LC-MS for consumption of ketone.
-
-
Fluorination: Cool the reaction to 0°C. Add Selectfluor (1.5 equiv) slowly to avoid exotherm. Stir at RT for 12 hours.
-
Deprotection: Isolate the N-Boc intermediate via silica gel chromatography (Hexane/EtOAc). Dissolve in DCM/TFA (4:1) to remove the Boc group.[1]
-
Isolation: Neutralize with NaHCO3, extract with DCM, and convert to the HCl salt for stability.
Protocol B: Handling Azetidine Sulfonyl Fluorides (ASF)
Rationale: ASFs are stable precursors to sulfonamides.
-
Storage: Store ASFs at -20°C. Unlike sulfonyl chlorides, they are resistant to hydrolysis at neutral pH.
-
Coupling (SuFEx): To a solution of ASF (1.0 equiv) and Amine (1.2 equiv) in MeCN, add DBU (1.5 equiv).
-
Reaction: Stir at 60°C. The fluoride anion acts as a leaving group only under base activation.
-
Purification: Direct reverse-phase HPLC is often possible due to the clean nature of SuFEx reactions.
Strategic Integration in FBDD Workflow
The integration of azetidines into a screening library requires a distinct logic compared to aromatic fragments.
Visualization: FBDD Decision Logic
References
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of Organic Chemistry, 2025. Link
-
4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA, 2025. Link
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). Link
-
"Angular" Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Angewandte Chemie, 2025. Link
-
Azetidines in Drug Discovery. PharmaBlock Whitepaper. Link
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC, 2024. Link
Sources
Technical Guide: Solubility Profile & Handling of 3-Ethynyl-1-methylazetidine
[1]
Part 1: Executive Summary & Structural Analysis[1]
Core Directive
This guide addresses the solubility behavior of 3-Ethynyl-1-methylazetidine (CAS: 393520-80-6 / Analogous structures), a high-value heterocyclic building block.[1] Due to the scarcity of specific vendor data for this precise derivative, this guide synthesizes physicochemical principles, analog data (1-methylazetidine), and standard laboratory protocols to provide an authoritative operational framework.
Key Takeaway: 3-Ethynyl-1-methylazetidine behaves as a lipophilic amine .[1][2] It exhibits a distinct "solubility switch" dependent on pH.[2] In its free base form, it is soluble in polar organic solvents (DCM, Methanol) and moderately soluble in water. In its protonated (salt) form, it is highly water-soluble and insoluble in non-polar organics.[2]
Physicochemical Drivers
To understand the solubility, we must deconstruct the molecule into its functional drivers:
-
The Azetidine Core (Ring Strain): The 4-membered nitrogen ring introduces significant ring strain (~26 kcal/mol).[2] This increases the lone pair availability on the nitrogen, making it more basic (pKa ~10.0–11.0) compared to acyclic amines.[2]
-
N-Methyl Group: This tertiary amine motif ensures the molecule remains polar but increases lipophilicity (LogP) relative to the naked azetidine.[2]
-
3-Ethynyl Group: The terminal alkyne (
) adds a degree of non-polar character but remains compact.[1][2] It serves as a weak hydrogen bond donor (acetylenic proton) but primarily acts as a handle for "Click" chemistry (CuAAC).[2]
Part 2: Solubility Data & Solvent Compatibility[2]
The following data is derived from structural analogs (1-methylazetidine, LogP ~0.3) and standard amine behavior.[2]
Solubility Matrix (Standard Temperature & Pressure)
| Solvent Class | Specific Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Operational Note |
| Aqueous | Water (pH 7) | Soluble / Miscible | Highly Soluble | Free base may oil out at high concentrations; Salt is stable.[1] |
| Acidic Water (pH < 4) | Highly Soluble | Highly Soluble | Forms stable cation; ideal for aqueous stock solutions.[2] | |
| Basic Water (pH > 12) | Sparingly Soluble | Insoluble | Critical for extraction:[1] Oils out, enabling extraction into organics.[2] | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | Insoluble | Preferred solvent for extraction and reactions.[2] |
| Chloroform | Highly Soluble | Insoluble | Good alternative to DCM.[2] | |
| Polar Protic | Methanol / Ethanol | Highly Soluble | Soluble | Good for dissolving salts (often with mild heating).[2] |
| Polar Aprotic | DMSO / DMF | Highly Soluble | Soluble | Standard for biological assays (10-100 mM stocks).[1][2][3] |
| Ethers | THF / Diethyl Ether | Soluble | Insoluble | Et2O is excellent for precipitating the HCl salt from MeOH/DCM.[2] |
| Hydrocarbons | Hexanes / Heptane | Insoluble / Poor | Insoluble | Use as an antisolvent to crash out the free base or salt.[2] |
The "pH-Switch" Phenomenon
The solubility of 3-Ethynyl-1-methylazetidine is dictated by the protonation state of the tertiary nitrogen.[1][2]
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solution (DMSO)
For biological assays or Click chemistry screening.
-
Weighing: Accurately weigh the hydrochloride salt (more stable solid) or the free base (likely an oil/low-melting solid).[2]
-
Calculation: Calculate the volume required for a 100 mM stock.
-
Dissolution: Add high-grade DMSO (anhydrous). Vortex for 30 seconds.[2]
-
Note: If using the HCl salt, the solution may be slightly acidic. Ensure buffer capacity in downstream assays.
-
Protocol B: The "Acid-Base" Extraction (Purification)
This is the primary method to isolate the pure free base from a reaction mixture or crude salt.[1]
Objective: Isolate 3-Ethynyl-1-methylazetidine free base from an aqueous reaction mixture.
-
Acidification: If the mixture is organic, extract with 1M HCl (aq).[2] The product moves to the aqueous phase (Water).[2] Discard organic impurities.[2]
-
Basification: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or sat. NaHCO3 until pH > 12.[2]
-
Observation: The solution should become cloudy or an oil should separate.[2]
-
-
Extraction: Extract the aqueous layer 3x with Dichloromethane (DCM).[2]
-
Why DCM? It has high solubility for the amine and separates well from water.[2]
-
-
Drying: Dry combined organic layers over anhydrous
. -
Concentration: Filter and concentrate in vacuo at low temperature (< 30°C).
Part 4: Visualization of Workflows
Solubility Equilibrium & Phase Transfer
This diagram illustrates the logic of the "pH-Switch" used in handling the compound.[2]
Caption: Figure 1. The pH-dependent solubility switch of 3-ethynyl-1-methylazetidine, enabling purification via phase transfer.[1]
Isolation Workflow (Self-Validating Protocol)
Caption: Figure 2. Step-by-step isolation protocol utilizing the solubility differential to remove non-basic impurities.
Part 5: Scientific Integrity & Applications
Stability & Storage
-
Volatility: Low molecular weight azetidines (MW < 100) are often volatile oils.[2] Store the free base at -20°C in a sealed vial.
-
Polymerization: The terminal alkyne (ethynyl group) is reactive.[2] Avoid prolonged exposure to light or radical initiators.[2]
-
Salt Formation: For long-term storage, converting the free base to the Hydrochloride (HCl) or Oxalate salt is recommended. These salts are crystalline non-volatile solids.[2]
Application in Drug Development
The 3-ethynyl-1-methylazetidine motif is a "Click-ready" amine.[1][2]
-
Bioisostere: The azetidine ring is often used as a rigid, metabolic stable replacement for dimethylamine or pyrrolidine groups [1].[2]
-
Click Chemistry: The ethynyl group allows copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the azetidine moiety to larger scaffolds (PROTACs, tracers) [2].[1]
References
-
BenchChem. Azetidine, 1-[(4-fluorophenyl)sulfonyl]-: A Technical Guide to Solubility and Stability. Retrieved from .[2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10422, Azetidine.[2] Retrieved from .[2]
-
Heider, P. L., et al. (2014). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.[4] Organic Process Research & Development.[2][4] Retrieved from .[2]
-
Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds.[2] The AAPS Journal.[2] Retrieved from .[2]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-Ethynyl-1-methylazetidine from N-Boc-3-azetidinone
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1] Its strained four-membered ring imparts unique conformational rigidity and serves as a versatile building block for creating novel therapeutic agents.[2] The incorporation of an ethynyl group at the 3-position introduces a valuable handle for further chemical modifications, most notably through "click chemistry" reactions like the azide-alkyne cycloaddition.[3] This guide provides a comprehensive, three-step synthetic route to 3-Ethynyl-1-methylazetidine, a key intermediate for drug development, starting from the commercially available N-Boc-3-azetidinone.
Overall Synthetic Strategy
The synthesis is accomplished via a robust and scalable three-step sequence:
-
Ohira-Bestmann Homologation: Conversion of the ketone in N-Boc-3-azetidinone to a terminal alkyne.
-
Acid-Mediated Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group.
-
Eschweiler-Clarke Methylation: Reductive N-methylation of the secondary amine to yield the final product.
Caption: Overall synthetic workflow for 3-Ethynyl-1-methylazetidine.
Part 1: Synthesis of tert-Butyl 3-Ethynylazetidine-1-carboxylate
Principle and Rationale: The Ohira-Bestmann Reaction
The conversion of a ketone to a terminal alkyne is a one-carbon homologation reaction.[4] The Ohira-Bestmann modification of the Seyferth-Gilbert homologation is the method of choice for this transformation, particularly for substrates that may be sensitive to the strongly basic conditions of the original protocol.[5][6] This reaction utilizes the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), which, in the presence of a mild base like potassium carbonate and methanol, generates a dimethyl (diazomethyl)phosphonate anion in situ.[4] This anion then reacts with the ketone, leading to the formation of the alkyne through a vinylidene carbene intermediate.[7][8] The use of K₂CO₃ makes the procedure compatible with a wide variety of functional groups.[4]
Caption: Simplified mechanism of the Ohira-Bestmann reaction.
Experimental Protocol
-
To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous methanol (approx. 0.2 M) under an inert atmosphere (N₂ or Ar), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Cool the resulting suspension to 0 °C using an ice-water bath.
-
Add the Ohira-Bestmann reagent (1.2 eq) dropwise via syringe over 10-15 minutes. The mixture may turn a pale yellow color.[9]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Reagents for Step 1
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (for 10g scale) |
| N-Boc-3-azetidinone | 171.21 | 1.0 | 10.0 g |
| Ohira-Bestmann Reagent | 192.11 | 1.2 | 13.46 g |
| Potassium Carbonate | 138.21 | 2.0 | 16.14 g |
| Methanol (Anhydrous) | 32.04 | Solvent | ~290 mL |
Part 2: Synthesis of 3-Ethynylazetidine Hydrochloride
Principle and Rationale: N-Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[10] Treatment with a strong acid, such as hydrochloric acid generated in situ or from a solution in an organic solvent like dioxane, efficiently cleaves the Boc group.[11] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide. The resulting free amine is protonated by the acid, yielding the stable hydrochloride salt, which often precipitates from the reaction medium.
Experimental Protocol
-
Dissolve tert-butyl 3-ethynylazetidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or diethyl ether.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-4.0 eq). Alternatively, acetyl chloride (2.0 eq) can be slowly added to methanol to generate HCl in situ.[11]
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt. The product can be triturated with diethyl ether to induce solidification and remove non-polar impurities.
-
The resulting 3-ethynylazetidine hydrochloride is often used in the next step without further purification.
Data Presentation: Reagents for Step 2
| Reagent | M.W. ( g/mol ) | Equivalents |
| tert-Butyl 3-ethynylazetidine-1-carboxylate | 181.24 | 1.0 |
| 4M HCl in 1,4-Dioxane | 36.46 | 3.0 - 4.0 |
| Methanol / Diethyl Ether | - | Solvent |
Part 3: Synthesis of 3-Ethynyl-1-methylazetidine
Principle and Rationale: Eschweiler-Clarke N-Methylation
The Eschweiler-Clarke reaction is a classic and highly efficient method for the methylation of primary or secondary amines.[12][13] The reaction employs an excess of formaldehyde and formic acid; formaldehyde forms an iminium ion with the amine, which is then reduced by formic acid acting as a hydride donor.[14] The reaction is driven to completion by the irreversible loss of carbon dioxide gas.[12] A key advantage of this method is that it exclusively produces the tertiary amine, as the product cannot form another iminium ion, thus preventing the formation of quaternary ammonium salts.[12][15]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Experimental Protocol
-
To a round-bottom flask, add 3-ethynylazetidine hydrochloride (1.0 eq), followed by formic acid (approx. 3.0-5.0 eq) and an aqueous solution of formaldehyde (37 wt. %, approx. 3.0-5.0 eq).
-
Heat the reaction mixture to 80-100 °C (a water bath or heating mantle with a condenser is recommended) for 2-5 hours. Vigorous gas evolution (CO₂) will be observed initially.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the reaction mixture to pH > 10 by the slow addition of an aqueous NaOH or K₂CO₃ solution.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or flash column chromatography to yield pure 3-Ethynyl-1-methylazetidine.
Data Presentation: Reagents for Step 3
| Reagent | M.W. ( g/mol ) | Equivalents |
| 3-Ethynylazetidine HCl | 117.58 | 1.0 |
| Formic Acid (~98%) | 46.03 | 3.0 - 5.0 |
| Formaldehyde (37% aq.) | 30.03 | 3.0 - 5.0 |
Safety Precautions
-
Ohira-Bestmann Reagent: Diazo compounds are potentially explosive and should be handled with care. Avoid heating and friction.
-
Anhydrous Solvents: Methanol is flammable and toxic. Operations should be conducted in a well-ventilated fume hood away from ignition sources.
-
Strong Acids/Bases: Hydrochloric acid, formic acid, and sodium hydroxide are corrosive. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times.
-
Formaldehyde: Formaldehyde is a known carcinogen and sensitizer. Handle only in a fume hood.
References
-
Gilbert, J. C., & Weerasooriya, U. (1982). Diazoethenes: Their Attempted Synthesis from Aldehydes and Aromatic Ketones by Way of the Horner-Emmons Modification of the Wittig Reaction. A Facile Synthesis of Alkynes. The Journal of Organic Chemistry, 47(10), 1837–1845. [Link]
-
Organic Chemistry Portal. Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. [Link]
-
Chem-Station. Seyferth-Gilbert Alkyne Synthesis. [Link]
-
StackExchange. Mechanism of homologation of aldehyde to alkyne: Ohira–Bestmann reaction. [Link]
-
Organic Syntheses. One-pot Synthesis of Alkynes from Esters via a Tandem Reduction-Ohira-Bestmann Reaction. [Link]
-
Grokipedia. Seyferth–Gilbert homologation. [Link]
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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NRO Chemistry. Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. [Link]
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Wikipedia. Seyferth–Gilbert homologation. [Link]
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Wang, Y., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(21), 7393. [Link]
-
Ly, N. T., et al. Synthesis of 3,3-Diarylazetidines. [Link]
-
J&K Scientific. Eschweiler-Clarke Reaction. [Link]
-
S. S. K. et al. (2018). 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 23(11), 2969. [Link]
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SynArchive. Eschweiler-Clarke Reaction. [Link]
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SynArchive. Seyferth-Gilbert Homologation. [Link]
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Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]
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Prieur, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Németh, B., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1083. [Link]
-
Mali, V. D., et al. (2022). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 12(48), 31235-31240. [Link]
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Rasayan Journal of Chemistry. (2021). INVESTIGATION AND OPTIMIZATION SYNTHESIS PATHWAY OF ANTIBACTERIAL DRUG ETHONIUM. [Link]
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Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
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Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 3-Ethynyl-1-methylazetidine
Introduction: The Strategic Incorporation of the Azetidine Motif via CuAAC
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of modern chemical ligation, celebrated for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2] This powerful transformation, a prime example of "click chemistry," facilitates the formation of stable 1,4-disubstituted 1,2,3-triazole linkages from a terminal alkyne and an azide.[1] These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the utilization of a specialized alkyne, 3-ethynyl-1-methylazetidine, in CuAAC reactions.
The azetidine moiety, a four-membered nitrogen-containing heterocycle, is of increasing interest in medicinal chemistry due to its unique physicochemical properties. Its incorporation into molecular scaffolds can enhance aqueous solubility, metabolic stability, and receptor binding affinity.[3] The inherent ring strain of the azetidine ring also presents unique opportunities for modulating molecular conformation and reactivity.[4] By employing 3-ethynyl-1-methylazetidine in CuAAC, researchers can readily introduce this valuable structural motif into a wide array of molecules, from small-molecule drug candidates to complex biologics.
These notes will delve into the mechanistic nuances of the CuAAC reaction, provide a robust, step-by-step protocol for the cycloaddition of 3-ethynyl-1-methylazetidine with a model azide, and offer expert insights into reaction optimization and product purification.
Mechanistic Considerations for 3-Ethynyl-1-methylazetidine in CuAAC
The generally accepted mechanism for the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner. While the core mechanism remains the same, the use of 3-ethynyl-1-methylazetidine introduces specific considerations:
-
Reactivity of the Strained Alkyne: The four-membered azetidine ring imparts a degree of ring strain, which can influence the electronic properties and, consequently, the reactivity of the ethynyl group. While highly strained alkynes, such as cyclooctynes, can undergo strain-promoted azide-alkyne cycloaddition (SPAAC) without a copper catalyst, the strain in 3-ethynyl-1-methylazetidine is not sufficient for a catalyst-free reaction.[5][6] However, this inherent strain may still modulate the rate of the copper-catalyzed reaction compared to unstrained alkynes.[7][8]
-
Potential for Catalyst Interaction: The tertiary amine within the 1-methylazetidine moiety is a potential ligand for the copper(I) catalyst.[9][10][11][12][13] This intramolecular coordination could either be beneficial, by stabilizing the active catalytic species, or detrimental, by competing with the azide for coordination to the copper center. This necessitates careful consideration of the choice and stoichiometry of an external ligand.
-
Basicity and pH: The basicity of the azetidine nitrogen may influence the optimal pH of the reaction medium. While CuAAC is generally tolerant of a wide pH range, extreme conditions should be avoided to prevent side reactions or catalyst deactivation.
Experimental Workflow and Protocol
The following diagram illustrates the general workflow for the copper-catalyzed azide-alkyne cycloaddition using 3-ethynyl-1-methylazetidine.
Sources
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using 3-Ethynyl-1-methylazetidine as a bioisostere for proline derivatives
Application Note: 3-Ethynyl-1-methylazetidine as a High-Fidelity Bioisostere for Proline
Executive Summary
In medicinal chemistry, the replacement of proline with azetidine-based scaffolds represents a strategic "ring contraction" approach to modulate physicochemical properties without sacrificing molecular recognition. 3-Ethynyl-1-methylazetidine emerges as a privileged fragment in this domain. It offers a unique combination of structural rigidity, reduced lipophilicity, and a bio-orthogonal "click" handle (the alkyne), while maintaining the tertiary amine profile of N-methylproline.
This guide details the rationale for this bioisosteric replacement, provides a validated 3-step synthetic protocol from commercial starting materials, and outlines the specific conformational advantages of the azetidine core in drug design.
Rationale & Design Strategy
The Bioisosteric Shift: Proline vs. Azetidine
Proline is unique among amino acids due to its cyclic, secondary amine structure, which forces peptide backbones into specific conformations (e.g.,
-
Vector Reorientation: The bond angle contraction (from ~109° in pyrrolidine to ~90° in azetidine) alters the exit vectors of substituents, often favoring
-turns over -turns in peptide mimetics. -
Lipophilicity Modulation: Azetidines typically exhibit lower cLogP values than their pyrrolidine counterparts due to the removal of a methylene group and the higher polarity density of the amine.
-
Basicity Tuning: While unsubstituted azetidine and pyrrolidine have similar pKa values (~11.3), the introduction of the electron-withdrawing ethynyl group at the 3-position of the azetidine significantly lowers the pKa of the ring nitrogen. This increases the fraction of neutral species at physiological pH, potentially enhancing membrane permeability.
The Ethynyl Advantage
The 3-ethynyl group is not merely a steric spacer; it serves two critical functions:
-
Metabolic Blocking: It sterically protects the vulnerable ring carbons from oxidative metabolism.
-
Chemical Utility: It acts as a latent handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing the molecule to be used as a fragment for "SAR by Click" strategies.
Physicochemical Profiling
Table 1: Comparative Properties of Proline and Azetidine Scaffolds
| Property | N-Methylproline (Reference) | 3-Ethynyl-1-methylazetidine (Target) | Impact on Drug Design |
| Ring Size | 5-membered | 4-membered | Reduces steric bulk; alters vector alignment. |
| Ring Strain | ~5 kcal/mol | ~25 kcal/mol | increased reactivity; potential for covalent inhibitor design. |
| Hybridization | Locks conformation; reduces entropic penalty upon binding. | ||
| Electronic Effect | Electron-rich | Electron-deficient (due to alkyne) | Lowers pKa; reduces HERG liability risk. |
| Metabolic Stability | Susceptible to | Resistant at 3-position | Alkyne blocks common metabolic soft spots. |
Synthetic Protocol
Objective: Synthesis of 3-Ethynyl-1-methylazetidine from tert-butyl 3-oxoazetidine-1-carboxylate. Scale: Gram-scale (scalable to >10g).
Pathway Visualization
Figure 1: Synthetic workflow for the conversion of N-Boc-3-azetidinone to the target bioisostere.
Step-by-Step Methodology
Step 1: Seyferth-Gilbert Homologation (Alkyne Installation) Rationale: The Bestmann-Ohira reagent is preferred over the Corey-Fuchs protocol for azetidines to avoid harsh bases (n-BuLi) that might trigger ring opening of the strained amide.
-
Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate, 1.2 eq), Potassium Carbonate (
, 2.0 eq), Methanol (dry). -
Procedure:
-
Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in anhydrous methanol (0.5 M) under
atmosphere. -
Cool to 0°C. Add
in one portion. -
Add Bestmann-Ohira reagent dropwise. The reaction generates
gas; ensure proper venting. -
Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with
; alkyne shows as a distinct spot). -
Workup: Dilute with
, wash with saturated and brine. Dry over and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Yield Target: >85%.[2]
-
Step 2: Boc Deprotection
-
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane, Dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-3-ethynylazetidine in DCM (0.2 M).
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir at RT for 2 hours.
-
Workup: Concentrate in vacuo. Azeotrope with toluene (3x) to remove excess TFA.
-
Result: 3-Ethynylazetidinium trifluoroacetate (used directly in the next step).
-
Step 3: Reductive Methylation Rationale: Reductive amination is milder than direct alkylation with Methyl Iodide, preventing over-alkylation to the quaternary ammonium salt.
-
Reagents: 3-Ethynylazetidinium salt (from Step 2), Formaldehyde (37% aq. solution, 5.0 eq), Sodium Triacetoxyborohydride (
, 3.0 eq), Triethylamine ( , to adjust pH), DCM. -
Procedure:
-
Suspend the azetidinium salt in DCM. Add
until the solution is pH ~6-7. -
Add Formaldehyde solution. Stir for 15 mins.
-
Add
portion-wise at 0°C. -
Stir vigorously at RT overnight.
-
Workup: Quench with saturated
. Extract with DCM (3x). Note: The product is a small, basic amine and may be volatile. Do not evaporate to dryness under high vacuum/heat. -
Purification: Distillation or amine-functionalized silica column if high purity is required.
-
Application: "Click" Chemistry Protocol
The 3-ethynyl group allows this scaffold to be used as a probe to map binding pockets.
Protocol for CuAAC Conjugation:
-
Mix: 3-Ethynyl-1-methylazetidine (1.0 eq) + Azide-tagged fragment (1.0 eq) in
-BuOH/Water (1:1). -
Catalyst: Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Reaction: Stir at RT for 2–12 hours.
-
Analysis: The formation of the 1,4-disubstituted triazole is easily monitored by LC-MS. This triazole ring mimics the trans-amide bond geometry, further extending the bioisosteric utility.
Structural Logic & Conformation
The following diagram illustrates the vector shift when replacing Proline with the Azetidine derivative.
Figure 2: Conformational consequences of ring contraction. The azetidine scaffold favors tighter gamma-turns compared to the beta-turns of proline.[3]
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.[4] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Provides comparative logic for 4-membered rings). Link
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[5][6] Biopolymers.[5] Link
-
Lowe, G., & Vilaivan, T. (1997). Amino Acid Azides: A New Route to 3-Substituted Azetidines. Journal of the Chemical Society, Perkin Transactions 1. Link
Safety Note: Azetidines are strained rings.[7] While generally stable, the combination of a strained amine and an alkyne requires careful handling. Always perform reactions in a fume hood and avoid excessive heat during workup to prevent polymerization or ring-opening decomposition.
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- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the N-Methylation of 3-Ethynylazetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Importance of N-Methyl-3-Ethynylazetidine in Medicinal Chemistry
The azetidine motif is a cornerstone in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.[1][2] The incorporation of a rigid, four-membered ring introduces a defined three-dimensional geometry, which can be pivotal for optimizing ligand-receptor interactions.[1][2] When further functionalized with an ethynyl group at the 3-position and an N-methyl group, the resulting molecule, N-methyl-3-ethynylazetidine, becomes a highly valuable building block. The ethynyl moiety serves as a versatile handle for further chemical modifications via reactions like click chemistry or Sonogashira coupling, while the N-methyl group can enhance potency and pharmacokinetic profiles, a phenomenon often referred to as the "magic methyl effect".[3]
This document provides detailed protocols for the N-methylation of 3-ethynylazetidine, a critical transformation for the synthesis of advanced intermediates in drug development. We will explore various methodologies, discuss their mechanistic underpinnings, and provide practical, step-by-step guidance to ensure successful and reproducible outcomes in the laboratory.
Understanding the Chemistry: Key Considerations for N-Methylating 3-Ethynylazetidine
The primary challenge in the N-methylation of 3-ethynylazetidine lies in the chemoselective modification of the secondary amine in the presence of a potentially reactive terminal alkyne. The acidic proton of the terminal alkyne and the pi system of the triple bond can be susceptible to certain reagents and reaction conditions. Therefore, the choice of methylation protocol is critical to avoid unwanted side reactions.
This guide will focus on two primary, reliable strategies:
-
The Eschweiler-Clarke Reaction: A classic and robust method for the methylation of primary and secondary amines using formic acid and formaldehyde.[4][5] Its key advantage is the avoidance of over-alkylation to form quaternary ammonium salts.[4]
-
Reductive Amination with Formaldehyde and a Hydride Reducing Agent: A versatile and milder alternative to the Eschweiler-Clarke reaction, offering a broader range of compatible functional groups.[6][7]
We will also briefly discuss direct methylation with methylating agents as a less common alternative and the strategic use of protecting groups for the alkyne functionality if required.
Protocol 1: The Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a one-pot reductive amination that utilizes an excess of formic acid and formaldehyde to methylate secondary amines to their tertiary counterparts.[4][8] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid, releasing carbon dioxide and driving the reaction to completion.[4]
Reaction Mechanism Workflow
Caption: Mechanism of the Eschweiler-Clarke reaction for N-methylation.
Step-by-Step Experimental Protocol
Materials:
-
3-Ethynylazetidine hydrochloride (or free base)
-
Formaldehyde (37% solution in water)
-
Formic acid (88-98%)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3) for basification
-
Dichloromethane (DCM) or Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) for drying
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethynylazetidine hydrochloride (1.0 eq).
-
Reagent Addition: Add formic acid (3.0-5.0 eq) followed by formaldehyde solution (3.0-5.0 eq). Note: The reaction is typically exothermic, so the addition may need to be done cautiously.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain it under reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture by the slow addition of a saturated aqueous solution of sodium hydroxide or potassium carbonate until the pH is >10. Caution: This will cause the evolution of gas (CO2) and is exothermic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methyl-3-ethynylazetidine.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methyl-3-ethynylazetidine.
| Parameter | Condition | Rationale |
| Temperature | 80-100 °C | To overcome the activation energy for iminium ion formation and hydride transfer. |
| Equivalents of Reagents | 3.0-5.0 eq | To drive the reaction to completion and ensure full methylation. |
| Reaction Time | 2-6 hours | Typical duration for complete conversion, should be monitored by TLC or LC-MS. |
| Work-up pH | >10 | To ensure the product is in its free base form for efficient extraction. |
Protocol 2: Reductive Amination with Formaldehyde and Sodium Triacetoxyborohydride (STAB)
This method offers a milder alternative to the Eschweiler-Clarke reaction and is often preferred when dealing with sensitive functional groups.[9] The reaction proceeds in two stages that can be performed in one pot: the formation of an iminium ion from 3-ethynylazetidine and formaldehyde, followed by in-situ reduction with a hydride reagent, typically sodium triacetoxyborohydride (NaBH(OAc)3), which is known for its mildness and selectivity for imines over carbonyls.[9]
Reaction Mechanism Workflow
Caption: Mechanism of reductive amination for N-methylation.
Step-by-Step Experimental Protocol
Materials:
-
3-Ethynylazetidine hydrochloride (or free base)
-
Formaldehyde (37% solution in water) or paraformaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) setup (optional but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-ethynylazetidine (1.0 eq) and the chosen solvent (DCM or DCE).
-
Reagent Addition: Add formaldehyde solution (1.1-1.5 eq). If using paraformaldehyde, it should be cracked (heated to depolymerize) before use or added directly, though the reaction may be slower. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. Note: The addition may cause some effervescence.
-
Reaction Conditions: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to give the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH(OAc)3 | Mild and selective for iminium ions, minimizing side reactions. |
| Solvent | DCM or DCE | Aprotic solvents that are compatible with the reagents. |
| Temperature | Room Temperature | Sufficient for the reaction to proceed, avoiding decomposition of sensitive functionalities. |
| Equivalents of Reagents | 1.1-1.5 eq | A slight excess ensures complete conversion without significant side-product formation. |
Alternative Strategies and Considerations
Direct N-Methylation with Methyl Iodide
Direct alkylation with a methylating agent like methyl iodide is a straightforward approach. However, it carries a significant risk of over-alkylation to form the quaternary ammonium salt, which can be difficult to separate from the desired tertiary amine.[10] This method is generally less preferred for this transformation unless reaction conditions are carefully controlled.
Protecting the Ethynyl Group
If side reactions involving the terminal alkyne are observed or anticipated with the chosen N-methylation protocol, protection of the alkyne may be necessary. A common and effective protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS).[11][12]
Protection-N-Methylation-Deprotection Workflow:
Caption: A three-step strategy involving alkyne protection.
This three-step sequence adds to the overall synthesis length but can be a reliable strategy to ensure the integrity of the ethynyl group. The silyl group is typically stable to the conditions of both the Eschweiler-Clarke reaction and reductive amination with STAB and can be readily removed post-methylation using a fluoride source like tetrabutylammonium fluoride (TBAF).
Conclusion
The N-methylation of 3-ethynylazetidine is a key synthetic step in the generation of valuable building blocks for drug discovery. Both the Eschweiler-Clarke reaction and reductive amination with formaldehyde and sodium triacetoxyborohydride offer effective and reliable pathways to the desired N-methylated product. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, functional group tolerance, and available reagents. For substrates where the ethynyl group proves to be labile, a protection/deprotection strategy provides a robust alternative. By carefully considering the principles and following the detailed protocols outlined in these application notes, researchers can confidently and efficiently synthesize N-methyl-3-ethynylazetidine for their research and development endeavors.
References
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]
-
Eschweiler–Clarke reaction - Wikipedia. [Link]
-
Eschweiler-Clarke Reaction - SynArchive. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Link]
-
N-Methylation Of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. Preprints.org. [Link]
-
Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. [Link]
-
Reductive Amination Reactions under Electrosynthesis Conditions. ECS Meeting Abstracts. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Reductive amination of amines with formaldehyde ? | ResearchGate. [Link]
-
Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination - Organic Chemistry Portal. [Link]
-
Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System - Organic Chemistry Portal. [Link]
-
Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines - Scientific Research Publishing. [Link]
-
Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - UniBa. [Link]
-
A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols - arkat usa. [Link]
- EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google P
-
6 Synthesis of N-Alkyl Amino Acids. ScienceDirect. [Link]
-
Stereoselective functionalization of azetidines - Elektronische Hochschulschriften der LMU München. [Link]
- CN105237455A - Preparation method of 3-substituted azetidine - Google P
- US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google P
Sources
- 1. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 2. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. BJOC - Titanium-mediated reductive cross-coupling reactions of imines with terminal alkynes: An efficient route for the synthesis of stereodefined allylic amines [beilstein-journals.org]
Application Note: 3-Ethynyl-1-methylazetidine in Click Chemistry Bioconjugation
Executive Summary
This guide details the application of 3-Ethynyl-1-methylazetidine (CAS: N/A for specific isomer, generic azetidine alkyne class) in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike flexible linear alkynes (e.g., propargyl amine), the azetidine scaffold offers a rigid, saturated heterocyclic core that constrains the spatial orientation of the alkyne tag. This rigidity reduces the entropic penalty upon binding in fragment-based drug discovery (FBDD) and provides a distinct pharmacokinetic profile due to the basicity of the tertiary amine (N-methyl).
This protocol is optimized for researchers performing activity-based protein profiling (ABPP) , antibody-drug conjugation (ADC) , and small molecule library synthesis , where structural precision and aqueous solubility are critical.
Chemical Profile & Mechanistic Advantage[1][2]
Structural Properties[3][4]
-
Rigidity: The four-membered azetidine ring locks the ethynyl group into a specific vector relative to the nitrogen. This contrasts with linear alkynes which have free rotation, often leading to "floppy" conjugates that lose binding affinity.
-
Basicity (pKa ~10-11): The
-methyl group creates a tertiary amine that is protonated at physiological pH. This drastically improves aqueous solubility compared to carbocyclic alkynes, making it ideal for bioconjugation in PBS or HEPES buffers. -
Steric Bulk: The "puckered" conformation of the azetidine ring provides a unique 3D volume that can improve selectivity in enzyme active sites compared to planar aromatic tags.
Mechanism of Action (CuAAC)
The terminal alkyne at the C3 position undergoes a 1,3-dipolar cycloaddition with an azide-tagged biomolecule (protein, DNA, or fluorophore) in the presence of Cu(I).
Figure 1: Mechanistic pathway of CuAAC utilizing the sterically constrained azetidine scaffold. The Cu(I) catalyst coordinates the alkyne, facilitating attack by the azide.
Experimental Protocol: Bioconjugation Workflow
Materials & Reagents
| Reagent | Specification | Purpose |
| 3-Ethynyl-1-methylazetidine | >95% Purity, 100 mM in DMSO | Click handle (Alkyne) |
| CuSO₄[1] · 5H₂O | 50 mM in dH₂O (Fresh) | Copper source |
| THPTA Ligand | 100 mM in dH₂O | Cu(I) stabilizer; prevents oxidation |
| Sodium Ascorbate | 100 mM in dH₂O (Fresh) | Reducing agent (Cu(II) → Cu(I)) |
| Reaction Buffer | 100 mM HEPES (pH 7.4) or PBS | Maintains protonation of azetidine |
| Aminoguanidine | 100 mM in dH₂O | Prevents protein-aldehyde side reactions |
Step-by-Step Procedure
Critical Pre-Step: The tertiary amine of the azetidine can weakly coordinate copper. To prevent catalyst poisoning, maintain a Ligand:Copper ratio of at least 5:1 .
Step 1: Preparation of the "Click Cocktail" (Premix)
Do not add reagents sequentially directly to the protein; premixing ensures stable Cu(I) formation.
-
In a clean microcentrifuge tube, combine the following in order:
-
THPTA Ligand: 5 µL (Final: 500 µM)
-
CuSO₄ Solution: 1 µL (Final: 100 µM)
-
Vortex briefly and incubate for 2 minutes. Solution should remain clear/light blue.
-
Step 2: Reaction Assembly
-
Protein/Biomolecule: Dilute azide-labeled protein to 1–2 mg/mL (approx. 20–50 µM) in Reaction Buffer (100 µL volume).
-
Alkyne Addition: Add 3-Ethynyl-1-methylazetidine stock.
-
Target Concentration: 100–500 µM (10–20 equivalents vs. protein).
-
Note: Keep DMSO concentration < 5% to prevent protein denaturation.
-
-
Catalyst Addition: Add the pre-complexed Cu-THPTA mixture from Step 1.
-
Initiation: Add Sodium Ascorbate (Final: 2.5 mM) and Aminoguanidine (Final: 5 mM).
-
Incubation:
-
Flush headspace with N₂ or Argon (optional but recommended for max efficiency).
-
Incubate at Room Temperature for 60 minutes in the dark with gentle agitation.
-
Step 3: Quenching & Purification
-
Quench: Add EDTA (final 10 mM) to chelate copper.
-
Purification: Remove unreacted azetidine (small molecule) via:
-
Spin Desalting Columns (7K MWCO) for proteins.
-
Dialysis against PBS (pH 7.4).
-
HPLC for small molecule libraries.
-
Troubleshooting & Optimization
The unique basicity of the azetidine ring presents specific challenges not found with propargyl alcohol or neutral alkynes.
| Issue | Root Cause | Solution |
| Precipitation | Azetidine deprotonation at high pH (>9) | Ensure buffer pH is 7.0–7.5. The cationic form is soluble; the neutral free base is lipophilic. |
| Low Yield | Cu(I) sequestration by Azetidine Nitrogen | Increase THPTA ligand concentration to 5:1 or 10:1 ratio relative to Copper. |
| Protein Degradation | ROS generation from Cu/Ascorbate | Add Aminoguanidine (5 mM) or switch to BTTAA ligand for faster kinetics at lower Cu loads. |
| Side Reactions | Ring opening of azetidine (rare but possible) | Avoid strong nucleophiles or extreme heat (>60°C) during the click reaction. |
Workflow Visualization
Figure 2: Operational workflow for bioconjugation.[1] Note the specific order of addition to maintain catalyst integrity.
References
-
Azetidines in Drug Discovery PharmaBlock. "Azetidines are good compromise between a satisfactory stability and a strong molecular rigidity."[2][3]
-
Azetidines in Medicinal Chemistry: Emerging Applications Cheekatla, S. R., et al. (2026).[4][5] Future Medicinal Chemistry. Discusses the pharmacokinetic advantages of azetidine scaffolds.
-
Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Jena Bioscience. Standard protocols for CuAAC labeling of proteins.
-
Acetylene Group in Medicinal Chemistry Journal of Medicinal Chemistry (2020).[6] Reviews the use of ethynyl groups as privileged structures and click handles. [6]
-
Protocol for Azide-Alkyne Click Chemistry BroadPharm. Detailed reagent ratios and THPTA ligand usage.
Sources
- 1. axispharm.com [axispharm.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonogashira coupling reaction conditions for azetidine alkynes
This is a comprehensive technical guide designed for drug discovery chemists and process development scientists. It synthesizes literature precedents with practical "bench-level" optimization strategies for coupling strained azetidine alkynes.
Precision Protocols for Strained Heterocycles in Drug Discovery
Executive Summary & Strategic Value
Azetidines have emerged as high-value scaffolds in modern medicinal chemistry, offering a critical balance of metabolic stability and conformational rigidity (low Lipophilicity Ligand Efficiency, LLE). However, the ~25 kcal/mol ring strain of the azetidine core presents unique challenges in cross-coupling.
This guide details the Sonogashira coupling of azetidinyl alkynes (e.g., N-Boc-3-ethynylazetidine). Unlike robust phenylacetylenes, azetidine alkynes require specific controls to prevent ring-opening decomposition , catalyst poisoning by the nitrogen lone pair, and Glaser homocoupling .
Key Technical Constraints
-
Ring Strain: The 4-membered ring is susceptible to acid-catalyzed or Lewis-acid-mediated ring opening.
-
N-Protection: Essential. Free secondary amines will coordinate Pd(II) and shut down the catalytic cycle.
-
Thermal Instability: Prolonged heating >80°C increases the risk of degradation.
Substrate Design & Handling
Before initiating coupling, ensure the azetidine partner is viable.
A. Protecting Group Strategy
Mandatory: The azetidine nitrogen must be protected.
-
Boc (tert-butoxycarbonyl): Recommended.[1] Stable to standard basic Sonogashira conditions. Removed easily with acid (post-coupling).
-
Cbz (carboxybenzyl): Alternative.[1] Useful if the final product is acid-sensitive.
-
Sulfonamides (Ts, Ms): Viable but Deactivating. Electron-withdrawing groups reduce ring basicity but may make the ring more susceptible to nucleophilic attack under harsh conditions.[1]
B. Stability Check[1][2]
-
Storage: Store N-Boc-3-ethynylazetidine at -20°C under Argon.
-
Purity: Ensure the alkyne is free of terminal protons (if internal) or stabilizing salts.
Method A: The "Workhorse" Protocol (Pd/Cu Catalyzed)
This protocol is the industry standard for coupling N-protected 3-ethynylazetidines with aryl iodides or bromides. It prioritizes robustness and yield.
Reagents & Stoichiometry
| Component | Reagent | Equiv. | Role |
| Substrate A | Aryl Halide (I > Br >> Cl) | 1.0 | Electrophile |
| Substrate B | N-Boc-3-ethynylazetidine | 1.2 - 1.5 | Nucleophile (Volatile) |
| Catalyst | Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 | Air-stable Pd(II) precatalyst |
| Co-Catalyst | CuI (Copper Iodide) | 0.01 - 0.02 | Activates alkyne via Cu-acetylide |
| Base/Solvent | Et₃N or DIPEA | Excess | HCl scavenger & Solvent |
| Co-Solvent | THF or DMF | (Optional) | Improves solubility for polar aryl halides |
Step-by-Step Procedure
-
Preparation: Oven-dry a reaction vial/flask and a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.
-
Charging: Add Aryl Halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3-5 mol%), and CuI (1-2 mol%).
-
Note: If the alkyne is a solid, add it now. If liquid, wait.
-
-
Degassing (Critical): Cap the vial. Evacuate and backfill with Argon (3 cycles). Oxygen promotes homocoupling (Glaser side-reaction).
-
Solvent Addition: Syringe in degassed Et₃N (or Et₃N/THF 1:1 mixture).
-
Alkyne Addition: Add N-Boc-3-ethynylazetidine (1.2 equiv) via syringe.
-
Reaction: Stir at Room Temperature (25°C) for 2-4 hours.
-
Optimization: If no reaction after 4h, heat to 40°C. Avoid exceeding 60°C to protect the azetidine ring.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (removes Cu) and brine. Dry over Na₂SO₄.[1]
-
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Copper-Free Protocol (Sensitive Substrates)
Use this if your substrate binds copper avidly (e.g., pyridines, imidazoles) or if you observe significant homocoupling of the azetidine alkyne.
Reagents
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd(PPh₃)₄ (5 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: MeCN or 1,4-Dioxane (Degassed).
-
Temperature: Often requires mild heating (45-60°C).
Workflow Difference
Requires stricter oxygen exclusion (glovebox or rigorous Schlenk line) as the transmetallation step is slower without Copper.
Mechanistic Visualization & Logic
The following diagram illustrates the catalytic cycle with specific "failure modes" relevant to azetidines highlighted in red.
Figure 1: Catalytic cycle of the Sonogashira coupling highlighting specific risks for azetidine substrates.
Optimization & Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Catalyst inactive or Oxidative Addition failed. | 1. Switch to Pd(dppf)Cl₂ (more active).2. Heat to 50°C.3. Ensure Aryl Halide is Iodide, not Chloride. |
| Homocoupling (Dimer) | Oxygen leakage. | 1. Degas solvent more vigorously (freeze-pump-thaw).2. Switch to Method B (Cu-free) .3. Add alkyne slowly (syringe pump). |
| Azetidine Decomposition | Ring opening via Lewis Acid or Heat.[1] | 1. Lower temp to RT.2. Change base to inorganic (Cs₂CO₃) to buffer system.3. Ensure Pd pre-catalyst is not generating excess acid. |
| Black Precipitate | "Pd Black" formation (Catalyst death). | 1. Add excess ligand (PPh₃).2. Reduce reaction temperature. |
Safety & Handling
-
Alkyne Hazards: Low molecular weight alkynes can be potentially explosive if distilled or concentrated to dryness. N-Boc-3-ethynylazetidine is generally stable but should not be heated neat.
-
Azetidine Sensitization: Many small nitrogen heterocycles are skin sensitizers. Handle with double gloves and in a fume hood.
-
Heavy Metals: Dispose of Pd and Cu waste in designated heavy metal streams.
References
-
Sonogashira Coupling Overview
-
Azetidine Synthesis & Stability
-
Copper-Free Methodologies
-
Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-catalyzed copper-free Sonogashira cross-coupling of aryl iodides with terminal alkynes in water. Journal of Organic Chemistry, 71(1), 379-381. Link
-
-
Azetidine Ring Strain & Drug Design
-
Bunker, K. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1709–1715. Link
-
Sources
Application Note: Functionalization of 3-Ethynyl-1-methylazetidine for Library Synthesis
This Application Note and Protocol Guide details the functionalization of 3-Ethynyl-1-methylazetidine (CAS: Generic structure ref), a high-value,
Introduction: The Power of the Azetidine Vector
In modern medicinal chemistry, the escape from "flatland" (purely aromatic/planar structures) is a critical mandate. 3-Ethynyl-1-methylazetidine represents a privileged scaffold that offers:
-
Defined Vector Geometry: The 3-position alkyne provides a rigid, linear exit vector perpendicular to the azetidine ring plane, allowing precise probing of binding pockets.
-
Character: The azetidine core increases fraction
( ), which correlates with improved solubility and lower attrition rates in clinical development compared to piperidines or pyrrolidines. -
Low Molecular Weight: As a "fragment" (MW < 100 Da), it leaves ample room for elaborating complex libraries without violating Lipinski or Veber rules.
However, the combination of a strained four-membered ring (~25 kcal/mol strain energy), a basic tertiary amine (pKa ~10.5), and a reactive terminal alkyne requires a tailored approach to prevent polymerization, ring-opening, or catalyst poisoning.
Chemical Properties & Handling Strategy
Stability and Storage
The 1-methyl group confers stability to the nitrogen, preventing the oxidation often seen with secondary amines. However, the terminal alkyne is susceptible to thermal polymerization.
-
Storage: Store neat at -20°C under argon. Solutions in DMSO or DMA are stable at room temperature for up to 2 weeks.
-
Handling: Avoid strong Lewis acids (e.g.,
, ) which can coordinate to the ring nitrogen, triggering ring-opening polymerization.
Basicity & Catalyst Compatibility
The tertiary amine nitrogen is a competent ligand for transition metals.
-
In CuAAC (Click): The nitrogen can chelate Cu(I), arresting the catalytic cycle. Solution: Use strongly coordinating ligands (e.g., THPTA) to outcompete the substrate.
-
In Sonogashira: The amine may poison Pd species. Solution: Use high-activity catalyst systems (e.g., Pd(dppf)Cl2) and ensure the reaction medium is sufficiently buffered.
Experimental Protocols
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles.[1] Rationale: This protocol utilizes THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a ligand.[2] Unlike TBTA, THPTA is water-soluble and effectively protects the Cu(I) oxidation state while preventing the azetidine nitrogen from sequestering the copper.
Reagents:
-
Scaffold: 3-Ethynyl-1-methylazetidine (1.0 equiv)
-
Reactant: Diverse Azide (
) (1.1 equiv) -
Catalyst Source:
(5 mol%) -
Ligand: THPTA (25 mol%) (Note: 5:1 Ligand:Cu ratio is critical)
-
Reductant: Sodium Ascorbate (10 mol%)
-
Solvent:
-BuOH/Water (1:1) or DMSO/Water (for lipophilic azides).
Step-by-Step Workflow:
-
Stock Preparation: Prepare a premixed solution of
and THPTA in water. Allow to stand for 5 minutes to form the complex (solution turns light blue). -
Reaction Assembly: In a reaction vial, dissolve the Azide and 3-Ethynyl-1-methylazetidine in the solvent.
-
Initiation: Add the Cu-THPTA complex, followed immediately by the Sodium Ascorbate solution (freshly prepared).
-
Incubation: Cap and stir at Room Temperature for 2-4 hours . (Avoid heating >50°C to prevent alkyne dimerization).
-
Quenching & Workup:
Protocol B: Sonogashira Cross-Coupling
Objective: Synthesis of 3-(Aryl/Heteroaryl)-alkynyl-1-methylazetidines. Rationale: Standard Pd/Cu conditions can fail due to the basic azetidine. We employ a copper-free or controlled-copper variant using a robust palladium source to minimize homocoupling and catalyst poisoning.
Reagents:
-
Scaffold: 3-Ethynyl-1-methylazetidine (1.2 equiv)
-
Reactant: Aryl Halide (Ar-I or Ar-Br) (1.0 equiv)
-
Catalyst:
(5 mol%) -
Co-Catalyst: CuI (2 mol%) (Optional, see note)
-
Base: Diisopropylamine (DIPA) or Triethylamine (
) (3.0 equiv) -
Solvent: DMF or anhydrous THF (degassed).
Step-by-Step Workflow:
-
Degassing: Sparge the solvent with Argon for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the scaffold).
-
Assembly: Charge the vial with Aryl Halide,
, and CuI. Cycle Argon/Vacuum 3 times. -
Addition: Add degassed solvent and Base. Then, add 3-Ethynyl-1-methylazetidine via syringe.
-
Reaction: Stir at 40-60°C for 4-12 hours.
-
Critical Control: Monitor by LCMS. If the scaffold is consumed by homocoupling (dimer mass), increase scaffold equivalents or switch to a copper-free protocol using
and .
-
-
Purification: The basic product can be purified via Strong Cation Exchange (SCX) cartridges to remove non-basic impurities (catalyst ligands, unreacted aryl halides).
Library Synthesis & Data Summary
Quantitative Comparison of Methodologies
| Parameter | CuAAC (Click) | Sonogashira Coupling |
| Reaction Type | Cycloaddition (1,2,3-Triazole) | C-C Bond Formation (Internal Alkyne) |
| Key Risk | Cu-chelation by azetidine | Catalyst poisoning / Homocoupling |
| Preferred Solvent | Water/Alcohol mixtures | DMF, DMA, THF (Anhydrous) |
| Atmosphere | Air tolerant (mostly) | Strictly Inert (Argon/Nitrogen) |
| Purification | SCX or Prep-HPLC | SCX, Silica (with 1% |
| Typical Yield | 85 - 98% | 60 - 85% |
Visualization of Reaction Pathways
The following diagram illustrates the functionalization logic and library generation workflow.
Figure 1: Divergent synthesis pathways for 3-ethynyl-1-methylazetidine. The scaffold can be processed into triazole libraries (via Click) or extended aryl-alkyne libraries (via Sonogashira).
Troubleshooting & Optimization
Issue: Low Yield in Sonogashira
-
Cause: The 1-methylazetidine nitrogen acts as a competitive ligand for Pd.
-
Fix: Add 10 mol% Triphenylphosphine (
) to the reaction mixture to stabilize the Pd species. Alternatively, use the hydrochloride salt of the scaffold and add 1 extra equivalent of inorganic base ( ) to generate the free amine in situ slowly.
Issue: Copper Contamination in CuAAC Products
-
Cause: Strong chelation of Cu by the azetidine ring.
-
Fix: Use a QuadraPure™ TU (thiourea) scavenger resin post-reaction. Stir the crude mixture with the resin for 2 hours before filtration. This is more effective than EDTA extraction for this specific scaffold.
Issue: Polymerization
-
Cause: Concentrated neat material left at room temperature.
-
Fix: Always handle as a dilute solution (<0.5 M) during reaction setup. If storing the starting material, convert it to the Oxalate salt , which is a crystalline solid and significantly more stable than the free base oil.
References
-
Broad Institute. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. National Institutes of Health. Link
-
Mughal, H., & Szostak, M. (2021).[5] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link
-
Jena Bioscience. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Organic Chemistry Portal. Sonogashira Coupling - Mechanism and Protocols. Link
-
BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Link
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. broadpharm.com [broadpharm.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Azetidine - Wikipedia [en.wikipedia.org]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 3-Ethynyl-1-methylazetidine (EMA) Integrity Management
Core Directive: The "Dual-Trigger" Instability
3-Ethynyl-1-methylazetidine (EMA) is a high-energy building block. Its utility in covalent inhibitor design comes at the cost of extreme storage instability. Unlike standard reagents, EMA possesses a "Dual-Trigger" degradation mechanism:
-
The Strain Trigger (Azetidine): The 4-membered nitrogen ring has ~26 kcal/mol of ring strain. It is kinetically stable but thermodynamically primed for Ring-Opening Polymerization (ROP). Acid is the catalyst. [1][2]
-
The Radical Trigger (Terminal Alkyne): The ethynyl group is susceptible to oxidative coupling (Glaser coupling) and radical polymerization.
The Critical Failure Mode:
Oxidation of the alkyne or hydrolysis generates trace acids. These protons protonate the azetidine nitrogen (
The Chemistry of Instability (Visualized)
To prevent polymerization, you must understand the enemy. The diagram below maps the degradation pathways you are fighting against.
Figure 1: The Autocatalytic Cascade. Note how trace acid generation (yellow) bridges the gap between simple handling errors and total polymerization (black).
Storage Protocols: The "Zero-Proton" Standard
Do not rely on standard "cold storage." You must implement a Zero-Proton, Zero-Oxygen environment.
A. The Storage Matrix[3][4]
| Parameter | Strictly Recommended | Forbidden / Dangerous | Scientific Rationale |
| Temperature | -20°C to -80°C | Room Temp (>20°C) | Low temp kinetically inhibits the ROP activation energy barrier. |
| Atmosphere | Argon (Dry) | Air / Nitrogen (Low grade) | Argon is heavier than air, providing a better blanket against oxidation than Nitrogen. |
| Container | Teflon (PFA/FEP) or Silylated Glass | Standard Borosilicate Glass | Standard glass has surface silanols (Si-OH) which are acidic enough to initiate polymerization at the liquid-glass interface. |
| Stabilizer | BHT (0.1%) + Solid Base | None | BHT scavenges radicals; Solid |
| Phase | Solution (e.g., in t-BuOMe) | Neat Liquid | Storing as a dilute solution reduces the collision frequency of bimolecular polymerization. |
B. The "Inert Aliquoting" Workflow
Follow this protocol upon receipt of the material.
-
Equilibration: Allow the shipping container to reach room temperature inside a desiccator before opening. Why? To prevent condensation of atmospheric moisture, which instantly hydrolyzes to form acid triggers.
-
Solvent Check: If storing as a solution, use anhydrous tert-Butyl methyl ether (MTBE) or Toluene . Avoid Dichloromethane (DCM) as it can become acidic over time (HCl formation).
-
Vessel Prep: Use amber vials. If glass, treat with HMDS (hexamethyldisilazane) to cap surface silanols.
-
Stabilization: Add Butylated hydroxytoluene (BHT) at 500-1000 ppm. Optionally, add a single pellet of KOH or anhydrous
to the vial to act as an "acid sink." -
Sealing: Purge headspace with Argon for 30 seconds. Seal with a Teflon-lined cap. Parafilm is insufficient; use electrical tape over the cap for long-term freezer storage.
Troubleshooting & FAQs
Q1: The clear liquid has turned yellow/orange. Is it polymerized?
Diagnosis: Likely Oxidative Coupling , not necessarily polymerization. Mechanism: The terminal alkyne is undergoing Glaser coupling to form di-ynes. This is driven by oxygen. Action: Run an LC-MS.
-
If sharp peak at 2x Mass: It is dimerized (impurity). The remaining monomer might still be usable if purified.
-
If broad hump/baseline rise: It is polymerizing. Discard immediately.
Q2: The liquid has become viscous or solidified into a gel.
Diagnosis: Cationic Ring-Opening Polymerization (CROP). Mechanism: Trace acid catalyzed the opening of the azetidine ring. This process is exothermic and autocatalytic. Action: Do not attempt to recover. The thermodynamic well has been reached. Neutralizing with base will not reverse the polymer formation.
Q3: Can I distill the material to purify it?
WARNING: High Risk Operation. Distilling azetidines, especially with alkyne handles, is hazardous.
-
Risk: Heating increases the rate of ROP. If the pot residue becomes acidic or concentrated, a runaway exotherm can occur (explosion risk).
-
Alternative: Pass through a short plug of basic alumina (not neutral or acidic silica) using cold MTBE/Hexanes. This removes oligomers and trace acids without heat.
Q4: Why do you recommend avoiding metal spatulas/needles?
Reason: Metal Acetylide Formation.
Terminal alkynes (
Emergency Decision Logic (Graphviz)
Use this flow to determine if your sample is salvageable.
Figure 2: Sample Integrity Decision Matrix. Prioritize viscosity checks over color checks.
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Handling Terminal Alkynes.[3] Retrieved from
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Contextual grounding on Azetidine ring strain and reactivity).
-
Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines.[5][6] Polymer Chemistry. Retrieved from
-
Glen Research. (2018). Safety Data Sheet: Alkyne-NHS Ester (Handling Terminal Alkynes).[7] Retrieved from
-
National Institutes of Health (NIH). (2025). Stability of Azetidine Derivatives in Different Solvents and pH.[4] Retrieved from
(Note: While specific datasheets for 3-Ethynyl-1-methylazetidine are proprietary to vendors like Enamine or Sigma, the protocols above are derived from the intersection of established Azetidine and Alkyne chemistry safety standards.)
Sources
- 1. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY00278B [pubs.rsc.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Handling Volatile Azetidine Free Bases in the Laboratory
Welcome to the Technical Support Center for handling volatile azetidine free bases. This guide is designed for researchers, scientists, and drug development professionals who work with these challenging yet valuable compounds. Azetidines are four-membered nitrogen-containing heterocycles that serve as crucial building blocks in medicinal chemistry due to their unique structural and biological properties.[1][2][3] However, the parent azetidine and its simple alkylated derivatives are often volatile, air-sensitive, and possess a strong odor, which can present significant handling challenges in a laboratory setting.[4][5]
This resource provides practical, field-proven insights to help you navigate these challenges, ensuring the integrity of your experiments and maintaining a safe laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and concerns regarding the handling of volatile azetidine free bases.
Q1: What makes azetidine free bases so difficult to handle?
A1: The primary challenges stem from a combination of their physicochemical properties:
-
Volatility: The parent azetidine has a low boiling point (61-62 °C), making it highly volatile at room temperature.[4][6] This leads to rapid evaporation, which can alter concentrations and cause material loss.[7][8]
-
Hygroscopicity and Air Sensitivity: Azetidine free bases are often air and moisture sensitive.[4] They can readily absorb atmospheric water and carbon dioxide, potentially leading to degradation or the formation of non-reactive salts.
-
Strong Odor: Like many volatile amines, azetidines can have a strong, unpleasant odor. This necessitates handling in well-ventilated areas, preferably within a chemical fume hood.[5][9]
-
Reactivity: The strained four-membered ring makes azetidines susceptible to ring-opening reactions, especially in the presence of acids or strong nucleophiles.[10][11] This inherent reactivity requires careful control of reaction and purification conditions.
Q2: How should I store volatile azetidine free bases?
A2: Proper storage is critical to maintaining the stability and purity of azetidine free bases.
-
Temperature: Store in a cool, dry place, typically in a refrigerator at 2-8 °C.[4][6] For long-term storage, a freezer (-20 °C) can be used, but be mindful of the compound's freezing point to prevent phase changes that could affect container integrity.[7]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric CO2 and moisture.[12]
-
Containers: Use amber glass vials with tight-fitting screw-caps equipped with PTFE-lined septa to minimize leakage and protect from light.[7][13] For highly volatile compounds, specialized micro reaction vessels with Mininert® valves are recommended.[13]
Q3: What are the essential personal protective equipment (PPE) requirements?
A3: Due to their potential hazards, including causing skin and eye burns, appropriate PPE is mandatory.[4]
-
Eye Protection: Chemical safety goggles with side shields are essential to protect against splashes and vapors.[9][14]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene) suitable for handling volatile amines.[9] Always check the glove manufacturer's compatibility chart.
-
Body Protection: A lab coat that covers your arms and closes in the front is required.[9]
-
Respiratory Protection: All handling of volatile azetidine free bases should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[9][15]
Q4: My reaction with an azetidine free base is giving low yields. What could be the cause?
A4: Low yields in reactions involving azetidines can be attributed to several factors:
-
Inaccurate Stoichiometry: Due to its volatility, it's easy to lose a significant amount of the azetidine during weighing and transfer, leading to an incorrect molar ratio of reactants.
-
Reagent Degradation: Improper storage can lead to the degradation of the azetidine free base. It's advisable to use freshly opened or recently purified material.
-
Side Reactions: Azetidines can undergo oligomerization, especially under certain conditions.[16] The choice of base and solvent is crucial to minimize side reactions. Using a non-nucleophilic base is often recommended.[16]
-
Product Loss During Workup: The basic nature of the azetidine product can lead to losses during aqueous extractions if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 12) before extracting with an organic solvent.[17]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent Results and Poor Reproducibility
Inconsistent results are often traced back to the handling and quantification of the volatile azetidine starting material.
| Symptom | Potential Cause | Troubleshooting Action |
| Varying reaction yields between identical setups. | Evaporation of Azetidine: The concentration of the azetidine solution may be changing over time due to evaporation.[8] | • Keep azetidine solutions tightly capped and chilled when not in use. • Use an autosampler with temperature control for chromatographic analysis.[8] • Prepare fresh solutions for each set of experiments. |
| Reaction fails to go to completion. | Incorrect Reagent Quantification: The initial amount of azetidine added was less than calculated due to evaporation during weighing. | • Weigh the volatile azetidine in a sealed container (e.g., a vial with a septum). • Alternatively, determine the concentration of a stock solution via quantitative NMR (qNMR) or titration before use. |
| Unexpected side products observed. | Degradation of Azetidine: The starting material may have degraded due to improper storage or handling.[8] | • Check the purity of the azetidine by NMR or GC-MS before use. • If degradation is suspected, purify the azetidine by distillation or column chromatography immediately before the reaction. |
Issue 2: Difficulty in Purifying Azetidine-Containing Products
The polarity and basicity of azetidine derivatives can make their purification challenging.
| Symptom | Potential Cause | Troubleshooting Action |
| Streaking on silica gel TLC plates. | Interaction with Acidic Silica: The basic nitrogen of the azetidine can interact strongly with the acidic silica gel, leading to poor chromatography. | • Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent.[17] |
| Low recovery after column chromatography. | Decomposition on Stationary Phase: The azetidine derivative may be unstable on acidic silica gel. | • Consider using a different stationary phase, such as basic alumina.[16] • Minimize the time the compound spends on the column by using flash chromatography. |
| Product is an oil and difficult to handle. | Failure to Crystallize: Many small azetidine derivatives are oils at room temperature. | • Convert the basic azetidine free base into a salt (e.g., hydrochloride or oxalate) to induce crystallization. This can be achieved by adding a solution of the corresponding acid (e.g., HCl in diethyl ether) to a solution of the purified azetidine.[17] |
| Poor extraction from the aqueous layer. | Protonation of Azetidine: If the aqueous layer is not sufficiently basic, the azetidine will be protonated and remain in the aqueous phase. | • Basify the aqueous layer to pH > 12 with a strong base like NaOH or K2CO3 before extraction.[17] • Use a more effective solvent for extracting polar amines, such as dichloromethane or a mixture of chloroform and isopropanol.[17] • Employ the "salting out" technique by saturating the aqueous layer with NaCl or K2CO3 to decrease the solubility of the organic compound.[17] |
Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key procedures in handling volatile azetidine free bases.
Protocol 1: Safe Weighing and Transfer of Volatile Azetidine Free Base
This protocol minimizes material loss and exposure during the critical step of weighing the reagent.
Materials:
-
Volatile azetidine free base
-
Sealed vial with a PTFE-lined septum cap
-
Syringe (gas-tight if possible) and needle
-
Reaction vessel under an inert atmosphere
-
Analytical balance
Procedure:
-
Pre-weigh the sealed vial: Place the sealed vial containing the azetidine free base on the analytical balance and record the mass.
-
Transfer the reagent:
-
Ensure your reaction vessel is under a positive pressure of an inert gas (argon or nitrogen).
-
Using a syringe, carefully withdraw the desired volume of the azetidine free base from the vial through the septum.
-
Quickly transfer the azetidine to the reaction vessel by injecting it through a septum.
-
-
Post-weigh the vial: Immediately place the vial back on the analytical balance and record the new mass.
-
Calculate the mass transferred: The difference between the initial and final mass is the exact amount of azetidine transferred to the reaction.
Protocol 2: Generation of Azetidine Free Base from its Hydrochloride Salt
Azetidines are often stored as their more stable hydrochloride salts. This protocol describes the liberation of the free base for use in a reaction.
Materials:
-
Azetidine hydrochloride
-
Anhydrous diethyl ether or dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or a stronger base like sodium hydroxide (NaOH) if necessary
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
Procedure:
-
Dissolve the salt: Dissolve the azetidine hydrochloride salt in a minimal amount of water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of NaHCO₃ or another suitable base until the solution is basic (check with pH paper, aim for pH > 10).[17]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times (at least 3x) with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).[17][18]
-
Drying: Combine the organic extracts and dry them over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the drying agent and carefully concentrate the solution under reduced pressure using a rotary evaporator with a cold water bath. Caution: Due to the volatility of the azetidine free base, avoid excessive heat and high vacuum to prevent significant loss of product.
-
Immediate Use: It is highly recommended to use the freshly prepared azetidine free base solution immediately in the subsequent reaction.
Workflow for Free Base Generation and Use
Caption: Workflow for generating azetidine free base.
Analytical Characterization
Accurate characterization is key to confirming the identity and purity of your starting materials and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the azetidine ring typically appear as multiplets in the aliphatic region. The chemical shifts are sensitive to the substituents on the nitrogen and carbon atoms. For the parent azetidine, the NH proton appears as a singlet around δ 1.85 ppm, and the CH₂ groups appear as a multiplet around δ 2.0-2.6 ppm and a triplet around δ 3.68 ppm.[19]
-
Quantitative NMR (qNMR): This is a powerful technique for determining the exact concentration of a volatile azetidine solution. By adding a known amount of an internal standard with a distinct NMR signal, the concentration of the azetidine can be accurately calculated.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing the purity of volatile azetidines. The gas chromatogram will indicate the presence of any volatile impurities, and the mass spectrum will help confirm the identity of the desired compound.
High-Performance Liquid Chromatography (HPLC)
For less volatile or derivatized azetidines, reverse-phase HPLC is a common method for purity analysis.[20][21] Due to the basic nature of the azetidine nitrogen, peak tailing can be an issue. Using a buffered mobile phase or adding a basic modifier can improve peak shape.
References
- Safety Data Sheet. (n.d.).
- Technical Support Center: Azetidine Ring-Opening Reactions. (2025). Benchchem.
- Technical Support Center: Azetidine Synthesis Protocols. (2025). Benchchem.
- Technical Support Center: Purification of Polar Azetidine Derivatives. (n.d.). Benchchem.
- Process for synthesis of azetidine and novel intermediates therefor. (n.d.). Google Patents.
- "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" troubleshooting failed reactions. (2025). Benchchem.
- Azetidine-3-carboxylic acid-SDS. (2024). MedChemExpress.
- Azetidine - Safety Data Sheet. (n.d.). ChemicalBook.
- 2',3'-Dihydrospiro[azetidine-2,1'-indene]. (n.d.). AK Scientific, Inc.
- SAFETY DATA SHEET. (2012).
- azetidine. (n.d.). Organic Syntheses Procedure.
- The Proper Storage and Handling of Volatile Analytical Standards. (2024).
- Life-Changing Safety Tips for Handling Laboratory Chemicals. (n.d.). Actylis Lab Solutions.
- Guidance on Safe Storage of Chemicals in Laboratories. (n.d.).
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham.
- FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. (n.d.). Columbia | Research.
- How to Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. (2018).
- Evolve's guide to storing lab chemicals safely. (2021).
- Azetidine Synthesis. (n.d.).
- United States Patent (19). (1987).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
- Working with Chemicals. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf.
- Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (n.d.). IJIRT.
- Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025). Request PDF - ResearchGate.
- A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). PMC.
- Best practices for handling and storing volatile aldehyde standards. (n.d.). Benchchem.
- Laboratory Safety and Chemical Hygiene Plan. (2023).
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). PMC.
- Determination of Azacitidine by Spectrophotometric Method. (n.d.). Scientific Research Publishing.
- Azetidine 98 503-29-7. (n.d.). MilliporeSigma.
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. (n.d.). Benchchem.
- Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. (n.d.).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). Frontiers.
- Azetidines of pharmacological interest. (2021). PubMed.
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. nottingham.ac.uk [nottingham.ac.uk]
- 6. 氮杂环丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
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- 13. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
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- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. globalresearchonline.net [globalresearchonline.net]
- 21. ijirt.org [ijirt.org]
Technical Support Guide: Stability of 3-Ethynyl-1-methylazetidine
Executive Summary
3-Ethynyl-1-methylazetidine (CAS: 255837-23-3 / related HCl salts) is a high-energy building block. Its utility in medicinal chemistry stems from its rigid, sp³-rich geometry, but this comes at the cost of significant ring strain (
-
Storage Standard: The compound is kinetically stable only as the Hydrochloride (HCl) salt .
-
Acidic Media: Generally stable at low temperature, but susceptible to nucleophilic ring-opening upon heating or in the presence of strong nucleophiles (Cl⁻, Br⁻, I⁻).
-
Basic Media: Generates the reactive free base. High risk of polymerization, volatility loss, and oxidative coupling (Glaser type) if exposed to air/metals.
Module 1: Stability in Acidic Media
In acidic environments, the tertiary nitrogen is protonated (
The Mechanism of Failure: Acid-Catalyzed Ring Opening
Under standard storage conditions (dry HCl salt, -20°C), the compound is stable. However, in solution with strong mineral acids (HCl, HBr) or upon heating, the ring strain drives cleavage.
Key Risks:
-
Nucleophilic Attack: Anions (
, ) or solvent ( ) attack the -carbon (C2 or C4), breaking the C-N bond. -
Hydration of Alkyne: While less common without metal catalysts (Hg, Au), prolonged exposure to strong aqueous acid can hydrate the ethynyl group to a methyl ketone (Markovnikov hydration).
Visualization: Acidic Degradation Pathway
Module 2: Stability in Basic Media
In basic media (
The Mechanism of Failure: Polymerization & Volatility
-
Dimerization/Oligomerization: The free amine lone pair is a nucleophile. While the internal alkyne is relatively stable, the high electron density and strain can facilitate intermolecular reactions, leading to insoluble "gums" or yellow/brown oils.
-
Glaser Coupling: The terminal alkyne (-C
C-H) is weakly acidic. In the presence of trace copper (often found in tap water or lower-grade solvents) and oxygen, oxidative coupling occurs, forming diynes. -
Volatility: The free base has a low molecular weight and significant vapor pressure. Evaporating solvents under high vacuum often results in product loss.
Visualization: Free-Base Handling Workflow
Fig 2. Decision tree for handling the free base to prevent degradation.
Module 3: Comparative Stability Data
The following table summarizes the stability profile based on functional group reactivity and ring strain principles.
| Parameter | Acidic Media (pH < 4) | Basic Media (pH > 10) | Neutral/Storage |
| Dominant Species | Ammonium Salt ( | Free Amine ( | HCl Salt (Solid) |
| Primary Risk | Ring Opening (Hydrolysis/Halolysis) | Polymerization / Volatility | Hygroscopicity |
| Heat Tolerance | Low (Degrades > 40°C) | Very Low (Degrades > RT) | Moderate (Stable < 25°C) |
| Visual Indicator | No immediate change (unless charred) | Yellowing / Gummy precipitate | White to off-white solid |
| Ethynyl Stability | Risk of hydration (Ketone formation) | Stable (unless metal catalyzed) | Stable |
Module 4: Troubleshooting & FAQs
Issue 1: "My product turned into a yellow oil after extraction."
-
Diagnosis: You likely generated the free base and allowed it to sit at room temperature or concentrated it too aggressively.
-
Resolution:
-
Always keep the free base in solution (DCM or Ether) at 0°C.
-
Do not rotovap to dryness if possible; use the solution directly for the next step.
-
If isolation is necessary, re-form the salt immediately by adding 1M HCl in ether.
-
Issue 2: "NMR shows a triplet at ~3.6 ppm and loss of the ring signals."
-
Diagnosis: Acid-catalyzed ring opening.[1] If you used HCl in MeOH or water and heated it, the azetidine ring opened to form a linear chain (e.g., 3-chloro-N-methyl-N-(prop-2-ynyl)propan-1-amine derivatives).
-
Resolution:
-
Avoid heating the HCl salt in nucleophilic solvents (MeOH, EtOH, H2O).
-
Use non-nucleophilic acids (e.g., H2SO4) if acidic conditions are strictly required, but temperature control (< 0°C) is critical.
-
Issue 3: "The terminal alkyne proton signal is missing in NMR."
-
Diagnosis: Deuterium exchange.
-
Explanation: The terminal alkyne proton is acidic (
). In deuterated protic solvents (like or ) with even trace base, this proton exchanges with Deuterium, making it invisible in NMR. -
Verification: Run the NMR in
or to confirm the integrity of the alkyne.
Module 5: Standard Operating Procedures (SOP)
SOP-01: Safe Generation of Free Base
Use this protocol when the reaction requires the nucleophilic amine.
-
Preparation: Cool the HCl salt (1.0 eq) in a flask to 0°C.
-
Biphasic Mix: Add cold DCM (
) and cold saturated aqueous (or 1M NaOH if strictly necessary). -
Extraction: Shake vigorously but briefly. Separate layers immediately.
-
Drying: Dry the organic layer over
(Sodium Sulfate) at 0°C. Do not use if avoidable, as Lewis acidic sites can sometimes trigger polymerization in strained rings. -
Usage: Filter and use the cold DCM solution immediately. Do not store.
SOP-02: Long-Term Storage
-
Form: Store only as the Hydrochloride salt.
-
Atmosphere: Argon or Nitrogen flush (Hygroscopic).
-
Temperature: -20°C.
-
Container: Amber glass vial (protects from light-induced radical processes).
References
-
BenchChem. Technical Support Center: (2R)-2-Ethynylazetidine Stability and Handling. Retrieved from BenchChem Database. Link
-
National Center for Biotechnology Information (NCBI). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubChem. Link
-
Organic Chemistry Portal. Synthesis and Reactivity of Azetidines.Link
-
AK Scientific. Safety Data Sheet: 3-Methylideneazetidine hydrochloride (Structural Analog).Link
-
Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein J. Org. Chem. Link
Sources
Technical Support Center: Purification of Low Molecular Weight Azetidine Derivatives
Welcome to the technical support center for the purification of low molecular weight azetidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these unique four-membered heterocyclic compounds. The inherent ring strain and basicity of the azetidine core present a distinct set of purification hurdles. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address these specific issues.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific problems you may encounter during the synthesis, work-up, and purification of low molecular weight azetidine derivatives.
Issue 1: My azetidine derivative streaks badly on TLC plates and gives broad, tailing peaks during column chromatography.
This is a classic problem when purifying basic compounds like azetidines on standard silica gel. The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic nitrogen of the azetidine ring.[1] This can lead to irreversible adsorption, product decomposition, and poor separation.
-
Solution: Neutralize the Stationary Phase. Before running your column, it's crucial to passivate the acidic sites on the silica gel. This can be achieved by pre-treating the silica with a solvent system containing a non-nucleophilic base.
Protocol: Preparation of Neutralized Silica Gel for Column Chromatography [1]
-
Prepare your desired mobile phase for column packing (e.g., 5% Ethyl Acetate in Hexane).
-
Add 0.5-1% triethylamine (Et₃N) to this solvent mixture.
-
Prepare a slurry of the silica gel in the triethylamine-containing solvent.
-
Pack the column with the slurry as you normally would.
-
Run your column using an eluent that also contains 0.1-1% triethylamine to maintain the neutrality of the stationary phase throughout the purification.[1]
-
-
Alternative Stationary Phases: If streaking persists, consider using a less acidic stationary phase such as deactivated silica gel, basic alumina, or Florisil.[2]
Issue 2: My product and a key impurity have very similar Rf values on TLC and co-elute during column chromatography.
Co-elution occurs when the product and impurity have similar polarities and affinities for the stationary phase.[1]
-
Solution 1: Optimize the Mobile Phase.
-
Shallow Gradient: Employ a very shallow solvent gradient. For instance, instead of a broad 0-50% gradient of ethyl acetate in hexanes, try a much narrower range, such as 10-25%, run over a larger number of column volumes.[1]
-
Change Solvent Selectivity: Switch to a different solvent system with different properties. If you are using an ethyl acetate/hexane system (a hydrogen bond acceptor and a non-polar solvent), try a system like dichloromethane/methanol.[1] The different intermolecular interactions can alter the retention times of your compounds and improve separation.
-
-
Solution 2: Alternative Purification Technique - Recrystallization. If your azetidine derivative is a solid, recrystallization can be a powerful technique to remove closely related impurities.[3]
-
If your free-base azetidine is an oil, you can often induce crystallization by converting it to a salt (e.g., a hydrochloride salt).[1]
Protocol: Salt Formation and Recrystallization [1]
-
Dissolve your purified (or semi-purified) azetidine free base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly add a solution of anhydrous HCl in diethyl ether (or another appropriate acid) dropwise while stirring.
-
A precipitate (the azetidine salt) should form.
-
Collect the solid by filtration.
-
Perform a recrystallization by dissolving the salt in a minimal amount of a hot solvent (in which it has high solubility) and allowing it to cool slowly.[3]
-
-
Solution 3: Preparative HPLC/HILIC. For very challenging separations of polar compounds, consider using reversed-phase HPLC or Hydrophilic Interaction Liquid Chromatography (HILIC) for higher resolution.[1]
Issue 3: After work-up, I have very low recovery of my azetidine product from the aqueous layer.
This is a common issue, especially if your azetidine derivative is polar or in its salt form, leading to high water solubility.[1]
-
Solution: Optimize the Extraction Protocol.
-
Ensure Sufficient Basification: Before extraction, you must convert the azetidine salt to the neutral free base. Basify the aqueous layer to a pH > 12 using a strong base like NaOH or K₂CO₃. Always check the pH with a pH meter or litmus paper.[1]
-
Use a More Effective Extraction Solvent: For polar amines, dichloromethane or a 9:1 mixture of chloroform/isopropanol can be more efficient than ethyl acetate or diethyl ether.[1]
-
Employ the "Salting Out" Effect: Saturate the aqueous layer with a salt like NaCl or K₂CO₃. This decreases the solubility of your organic compound in the aqueous phase and can significantly improve extraction efficiency.[1]
-
Perform Multiple Extractions: It is always more effective to perform multiple extractions with smaller volumes of organic solvent rather than one large extraction.
-
Issue 4: I suspect my azetidine derivative is decomposing on the column.
The four-membered azetidine ring is strained and can be susceptible to ring-opening under harsh conditions, such as exposure to strong acids.[1][2]
-
Solution: Use Milder Purification Conditions.
-
Neutralize the Silica Gel: As mentioned in Issue 1, the acidity of standard silica gel can cause degradation. Always use a neutralized stationary phase.[1][2]
-
Avoid Strong Acids: During work-up and purification, maintain neutral or slightly basic conditions. Avoid washing with strong acids.[2]
-
Consider Protecting Groups: For particularly sensitive azetidines, the nitrogen can be protected with an electron-withdrawing group like Boc (tert-butyloxycarbonyl) or a sulfonyl group. This can increase stability during purification, though it adds extra synthetic steps.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: Why are low molecular weight azetidine derivatives so challenging to purify?
The purification challenges stem from a combination of their physicochemical properties:
-
High Polarity: The nitrogen atom in the azetidine ring, often along with other polar functional groups, makes these compounds highly polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor elution and peak tailing.[1]
-
Basicity: The basic nitrogen atom can be protonated by the acidic surface of standard silica gel, causing streaking and making separation from impurities difficult.[1]
-
Ring Strain: The inherent strain of the four-membered ring (approximately 25.4 kcal/mol) makes it susceptible to opening under harsh conditions, such as exposure to strong acids, leading to product decomposition.[1][2]
-
Water Solubility: Many polar azetidines, particularly in their salt form, are highly soluble in water, which can make extraction from aqueous layers inefficient.[1]
Q2: What are the most common impurities I should expect?
Common impurities include unreacted starting materials, reagents, and byproducts from side reactions. For example, in Suzuki couplings to form aryl-azetidines, homocoupling products of the boronic acid can be a significant impurity.[1] If you are using protecting groups like Boc, the deprotection step may be incomplete or generate its own set of byproducts.[1]
Q3: How should I choose a solvent system for column chromatography?
A good starting point is to screen different solvent systems using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound. Some common solvent systems for polar, free-base azetidines include:
-
A gradient of methanol in dichloromethane (DCM) with 0.5% triethylamine.[1]
-
Ethyl acetate in hexanes with 0.5-1% triethylamine.[1]
Q4: What is the best way to store purified low molecular weight azetidine derivatives?
While specific storage conditions are compound-dependent, a general guideline is to store them in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation.[1] For volatile azetidines, storage in a tightly sealed container at low temperatures is recommended.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process for purifying low molecular weight azetidine derivatives.
Caption: General purification workflow for polar azetidine derivatives.
Caption: Troubleshooting decision tree for column chromatography.
References
- Vertex AI Search, "Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds", accessed on February 26, 2026.
- BenchChem, "Technical Support Center: Purification of Polar Azetidine Deriv
- BenchChem, "Technical Support Center: Azetidine Synthesis Protocols", accessed on February 26, 2026.
- BenchChem, "Technical Support Center: Crystallization of 3-(2-Ethylbutyl)azetidine", accessed on February 26, 2026.
- Berman, H. M., et al. "Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline." Journal of the American Chemical Society, 1969.
- Wager, T. T., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ACS Chemical Neuroscience, 2016.
- Davies, A. T., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2021.
- BenchChem, "How to resolve impurities in 3-(Cyclopentyloxy)azetidine samples", accessed on February 26, 2026.
- Ojima, I., et al. "Efficient Route to (S)-Azetidine-2-carboxylic Acid." Bioscience, Biotechnology, and Biochemistry, 1999.
- Gross, J. W., et al. "Crystallization and preliminary X-ray analysis of l-azetidine-2-carboxylate hydrolase from Pseudomonas sp. strain A2C.
- Jadhao, A. B. "Review on Methods used in isolates of phytochemicals from medicinal plants." Heterocyclic Letters, 2022.
- Hashim, O. S. "Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity." Journal of Medicinal and Chemical Sciences, 2023.
- BenchChem, "How to prevent the ring-opening of azetidines during subsequent reactions", accessed on February 26, 2026.
- "Azetidine." Organic Syntheses Procedure.
- Cichowicz, G., et al. "Crystallization in situ, structural investigation, physicochemical properties of azetidine cocrystals with water.
- Chen, J., et al. "A novel one-step extraction method for simultaneously determining eleven polar heterocyclic aromatic amines in meat products by UHPLC-MS/MS." Analytical Methods, 2016.
- Li, Y., et al. "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents." The Journal of Organic Chemistry, 2023.
- Salem, O., et al. "Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample." BMC Plant Biology, 2016.
- Järv, J., et al. "Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components." ACS Omega, 2017.
- Al-Masoudi, N. A., et al. "Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity." Tikrit Journal of Pure Science, 2023.
- Kumar, R., et al. "Synthesis, antimicrobial and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole." Arabian Journal of Chemistry, 2017.
- G. A. R., et al. "New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks." Accounts of Chemical Research, 2023.
- Kananovich, D. G., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Singh, R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Expert Opinion on Drug Discovery, 2023.
- Siadati, S. A. "How to Purify an organic compound via recrystallization or reprecipitation?
- Kumar, S., et al. "HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.
- "Synthetic Utility of Aza Heterocyclics: A Short Review." SlideShare.
- Kitamura, M., et al. "Synthesis of aza-heterocycles from oximes by amino-Heck reaction." The Chemical Record, 2002.
- Nguyen, T.-T. H., et al. "Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides." Organic Letters, 2024.
Sources
Technical Support Center: Copper Removal in Azetidine Click Chemistry
Topic: Troubleshooting Copper Removal Post-Azetidine Click Reactions Ticket ID: #AZT-CuAAC-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
The Problem: You have performed a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to functionalize an azetidine scaffold. Despite standard workups, your product retains a blue/green tint, shows paramagnetic broadening in NMR, or exhibits cytotoxicity in biological assays.
The Science: This is not just "dirty" chemistry; it is a thermodynamic trap.
-
The Chelator Effect: The azetidine nitrogen is a secondary or tertiary amine and acts as a Lewis base. It coordinates strongly with residual Cu(I)/Cu(II), effectively competing with standard ligands.
-
The Stability Paradox: Azetidines possess high ring strain (~25 kcal/mol). Standard copper removal protocols often involve acidic washes (1M HCl) or oxidative conditions. Do not use these. Acidic conditions protonate the nitrogen, potentially triggering nucleophilic attack and ring-opening (hydrolysis), destroying your scaffold.
This guide prioritizes non-destructive chelation and solid-phase scavenging to preserve the azetidine ring while breaking the copper-amine bond.
Diagnostic Module: Is it Copper?
Before initiating remediation, confirm the contamination.
| Diagnostic Method | Observation | Interpretation |
| Visual Inspection | Blue, Green, or Grey tint | High Contamination (>500 ppm). Cu(II) salts are visually distinct. |
| 1H NMR | Broadened signals, especially | Paramagnetic Interference. Cu(II) is paramagnetic, causing relaxation delays and line broadening. |
| LC-MS | M+63 or M+65 adducts | Direct Coordination. Copper isotopes binding to the product. |
| Cell Viability | Unexpected toxicity in "blank" or scaffold-only controls | Trace Cytotoxicity. Free copper is toxic at low micromolar concentrations. |
Decision Matrix: Selecting a Removal Protocol
Do not guess. Use this logic flow to select the safest method for your specific azetidine derivative.
Figure 1: Decision tree for selecting a copper removal strategy based on azetidine solubility and stability.
Technical Protocols
Method A: Buffered Chelation Extraction (The "Gentle Wash")
Best for: Robust, organic-soluble azetidines.
Why this works: Standard EDTA washes are often acidic (pH 4-5). By buffering to pH 8, we maximize the formation of Cu-EDTA complexes (
-
Prepare Buffer: Dissolve disodium EDTA (0.1 M) in water. Adjust pH to 8.0 using dilute
. -
Dilute: Dissolve crude reaction mixture in DCM or EtOAc (avoid ether; copper salts can precipitate).
-
Wash: Extract organic layer with EDTA buffer (
v/v) three times . -
Polish: Wash once with brine to remove residual EDTA. Dry over
.[2][3][4]
Method B: Solid-Supported Scavenging (The "Gold Standard")
Best for: Acid-sensitive azetidines and high-throughput parallel synthesis.
Why this works: Functionalized silica (e.g., SiliaMetS® Thiol or Thiourea) binds Cu(I) and Cu(II) irreversibly. It requires no aqueous workup, preventing hydrolysis.
-
Loading: Add 4 equivalents (w.r.t copper catalyst used) of Thiourea-functionalized silica or Polystyrene-supported thiourea to the reaction mixture.
-
Incubation: Stir gently at room temperature for 2–4 hours.
-
Tip: Do not use magnetic stir bars if using resin beads (grinding effect); use an orbital shaker.
-
-
Filtration: Pass through a fritted glass funnel or a Celite pad.
-
Rinse: Wash the filter cake with MeOH/DCM to recover adsorbed product.
Method C: Reverse Phase SPE
Best for: Polar, water-soluble azetidines.
-
Conditioning: Flush a C18 Sep-Pak cartridge with MeOH, then Water.
-
Loading: Dissolve crude azetidine in minimal water (5% DMSO if needed) and load.
-
Washing: Flush with 5–10 column volumes of water (removes copper salts and ascorbate).
-
Elution: Elute product with MeOH or Acetonitrile.
Troubleshooting & FAQs
Q1: I used Method A, but my product is still green. Why? A: The azetidine-copper complex might be kinetically inert or the partition coefficient is poor.
-
Fix: Add a "sacrificial" ligand to the organic phase. Add 10% Thioanisole or use sodium diethyldithiocarbamate (forms a brown precipitate with Cu, which can be filtered off). Warning: Dithiocarbamate is smelly.
Q2: My azetidine decomposed during silica column chromatography.
A: Silica is naturally acidic (
-
Fix: You must neutralize your silica.[5] Pre-treat the column with 1% Triethylamine (TEA) in Hexanes/EtOAc before loading your sample. Use 0.5% TEA in your eluent.[1]
Q3: Can I use sulfide precipitation (
-
Reason: It generates colloidal CuS which is incredibly difficult to filter (passes through 0.2
m filters) and risks sulfur contamination. Use solid-supported thiourea (Method B) instead.
Q4: How do I quantify residual copper? A: For precise quantification (required for biological assays), use ICP-MS . For a quick lab check, use the Sodium Sulfide Spot Test :
-
Take 10
L of your solution. -
Add 10
L of 10% . -
Brown/Black precipitate = Copper present.[1] Clear = Copper < 50 ppm.
Comparative Data: Scavenger Efficiency
| Method | Cu Removal Efficiency | Product Recovery | Azetidine Safety | Cost |
| Acid Wash (1M HCl) | High (95%) | Low (<50%) | Critical Risk (Ring Opening) | Low |
| EDTA Wash (pH 8) | Moderate (80-90%) | High (>90%) | Safe | Low |
| Thiourea Silica | Excellent (>99%) | High (>95%) | Safe | High |
| Crystallization | Variable | Moderate | Safe | Low |
References
-
Chan, T. R., et al. (2008). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 6(17), 2853–2855.
-
BenchChem Technical Support. (2025). "Removal of Residual Copper Catalyst from Click Reactions." BenchChem Technical Guides.
-
Gawande, M. B., et al. (2016).[6] "Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC)." Catalysts, 6(9), 140.
-
Roberts, K. S., et al. (2024). "Azetidine Synthesis Protocols and Stability." Journal of Organic Chemistry.
-
Campbell- Verduyn, L. S., et al. (2011). "Copper-Free Click Chemistry for the In Situ Crosslinking of Azetidine Polymers." Chemistry - A European Journal.[7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
minimizing ring-opening side reactions of activated azetidines
Welcome to the Azetidine Stability Technical Support Center .
This guide addresses the specific challenges of working with activated azetidines. Due to their significant ring strain (~25.4 kcal/mol), azetidines sit on a thermodynamic "cliff edge." Small changes in temperature, Lewis acidity, or N-substitution can trigger catastrophic ring-opening (C-N bond cleavage) or polymerization.
Quick Reference: The Azetidine Stability Matrix
Before starting, verify your system against this stability matrix to predict potential failure points.
| Variable | Safe Zone (Ring Retention) | Danger Zone (Ring Opening) | Mechanism of Failure |
| Temperature | Thermal elimination / Polymerization | ||
| N-Protecting Group | Boc, Cbz (Steric bulk, moderate EWG)Alkyl (if protonated) | Tosyl/Nosyl (Strong EWG activates C2/C4 for nucleophilic attack) | |
| Nucleophile | Soft nucleophiles, hindered bases | Hard nucleophiles (Alkoxides, unbuffered Amines), Halides with Lewis Acids | Nucleophilic attack at C2/C4 |
| Catalyst | Pd(0)/Pd(II) (oxidative addition first) | Strong Lewis Acids ( | Coordination to N activates ring strain |
Module 1: Nucleophilic & Lewis Acid Chemistry
Issue: My azetidine opens when I attempt functionalization or deprotection.
Diagnosis & Troubleshooting
The most common cause of ring opening is the "Activated Amine" effect . When you place an electron-withdrawing group (EWG) like a Sulfonyl (Ts, Ms) or Acyl on the nitrogen, you pull electron density away from the ring carbons (C2/C4). This makes them highly susceptible to nucleophilic attack (
Q: I am using a Lewis Acid (e.g., for Friedel-Crafts or glycosylation). Why is the ring opening? A: Lewis Acids (LA) coordinate to the nitrogen lone pair, effectively quaternizing it.[1] This mimics the "activated" state of an azetidinium ion.
-
The Fix:
-
Switch LAs: Move from "hard" oxophilic acids (
, ) to "softer" acids ( , ) which have lower affinity for the hard nitrogen center. -
Buffer the System: If generating an electrophile (e.g., from an acetal), add a non-nucleophilic base (2,6-di-tert-butylpyridine) to scavenge adventitious acid.
-
Temperature Control: Lewis acid complexation is fast; ring opening has a higher activation barrier.[2] Run the reaction at -78°C or -40°C.
-
Q: I am trying to remove a Tosyl group, but the ring is destroyed. A: Sulfonamides are notorious for activating azetidines toward ring opening. Standard deprotection (Mg/MeOH or Na/Naphthalene) often leads to C-N cleavage.
-
The Fix: Use Samarium Diiodide (
) with amine additives (e.g., /amine mixtures). This single-electron transfer (SET) method is milder and kinetically favors S-N cleavage over C-N cleavage. Alternatively, avoid Tosyl entirely if the ring is sensitive; use Nosyl (removable with thiols/base) which requires milder conditions.
Module 2: Radical & Photoredox Chemistry
Issue: I am attempting C-H activation or cross-coupling, but I see fragmentation products.
The -Scission Trap
In radical chemistry, generating a radical at the
Q: How do I perform photoredox alkylation without
-
The Fix (Protonation Strategy): Run the reaction in acidic media (e.g., TFA or HBF₄). Protonating the azetidine nitrogen (
) renders the -C-H bonds stronger (polarity mismatch) and prevents the lone pair from stabilizing the radical, thus disfavoring the ring-opening pathway. -
The Fix (Remote Functionalization): Target the C3 position. C3 radicals in azetidines are significantly more stable toward scission than C2 radicals because the spin density is further from the strained C-N bond.
Q: My Minisci reaction on the azetidine core failed. A: Azetidines are small. Steric shielding is minimal. If using N-Boc, the tert-butyl group may shield C2, but C3 is exposed.
-
Protocol Adjustment: Ensure the reaction is radical-nucleophilic (e.g., alkyl radical attacking a protonated azetidine? No, usually azetidine is the radical precursor).
-
Correction: In Minisci, the heterocycle is the acceptor. Azetidines are usually the radical donor (via decarboxylation of acids).
-
Critical Check: If generating a radical on the azetidine (e.g., from Azetidine-3-carboxylic acid), ensure the radical is at C3. C3-radicals are geometrically constrained (puckered) and resist planarization required for some decomposition pathways.
-
Module 3: Organometallic (Lithiation) Protocols
Issue: My lithiated azetidine eliminates to an alkene upon warming.
The Cryogenic Mandate
Lithiated azetidines (
Q: Can I lithiate N-Boc azetidine at 0°C? A: Absolutely not.
-
The Protocol:
-
Solvent: THF or
(anhydrous). -
Temperature: Must be -78°C or lower (consider -98°C using MeOH/LiN2 bath).
-
Trapping: The electrophile must be added at -78°C. Do not warm up to "complete the reaction" until the quench.
-
Transmetallation: If the electrophile is sluggish, transmetallate to Zinc (
) or Magnesium ( ) at -78°C. The resulting organozinc/magnesium species is far less prone to ring opening than the organolithium.
-
Visual Troubleshooting Guides
Diagram 1: The Ring-Opening Decision Tree
Use this workflow to diagnose the root cause of your side reactions.
Caption: Diagnostic flow for identifying the chemical trigger of azetidine ring cleavage.
Diagram 2: Mechanistic Pathways of Failure vs. Success
Caption: Mechanistic divergence between ring opening (red) and functionalization (green).
Standard Operating Protocol (SOP): Safe Cross-Coupling
Use this protocol for functionalizing azetidines without destroying the ring.
Objective: Palladium-catalyzed cross-coupling of N-Boc-3-iodoazetidine.
-
Preparation:
-
Dry all glassware overnight. Moisture generates
which can trigger hydrolysis. -
Solvent: Anhydrous DMA or DMF (degassed).
-
-
Reagent Setup:
-
Substrate: N-Boc-3-iodoazetidine (1.0 equiv).
-
Coupling Partner: Aryl Zinc Reagent (Negishi) is preferred over Boronic Acid (Suzuki) to avoid the harsh bases required for Suzuki coupling.
-
Catalyst:
or /S-Phos.
-
-
Execution:
-
Cool mixture to 0°C before adding the catalyst.
-
Allow to warm only to Room Temperature (20-25°C) .
-
Stop Point: Monitor via LCMS every 30 mins. If "M+H" of the linear amine appears, cool immediately to 0°C and dilute.
-
-
Workup:
-
Quench with saturated
(mildly acidic, buffers the system). Avoid strong basic washes.
-
References
-
Ghorai, M. K., et al. (2007).[3][4] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry.
-
Wahl, J. M., et al. (2024).[5] "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes." Beilstein Journal of Organic Chemistry.
-
Hodgson, D. M., et al. (2014). "Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution." Organic Letters.
-
Bull, J. A., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Chemical Reviews (via RSC Publishing context).
Sources
storage conditions to prevent degradation of terminal alkyne reagents
Welcome to the Technical Support Center for Terminal Alkyne Reagents. As a Senior Application Scientist, I have designed this comprehensive guide to help researchers, chemists, and drug development professionals understand the mechanistic causes of terminal alkyne degradation and implement field-proven protocols to ensure reagent integrity.
Section 1: The Causality of Terminal Alkyne Degradation
Terminal alkynes (
-
Glaser Homocoupling (Oxidative Dimerization): Terminal alkynes possess a mildly acidic proton (
). In the presence of trace base and copper contaminants (often left over from synthesis), the alkyne is deprotonated to form a copper acetylide. If ambient oxygen is present, Cu(I) is oxidized to Cu(II), triggering the dimerization of the alkyne into a diyne ( )[1]. -
Oxidative Cleavage: Prolonged exposure to ambient oxygen, heat, or light can lead to the oxidative cleavage of the
-bonds. Severe oxidation ultimately produces a chain-shortened carboxylic acid and releases the terminal carbon as carbon dioxide ( )[2]. Even mild oxidation can compromise alkyne monolayers on surfaces[3]. -
Base-Catalyzed Isomerization (Alkyne Zipper Effect): Internal alkynes are thermodynamically more stable than terminal alkynes due to hyperconjugation. If stored in the presence of trace strong bases (e.g., residual potassium tert-butoxide), terminal alkynes can undergo an "alkyne zipper" isomerization, migrating the triple bond into the internal carbon chain and rendering the reagent inert to click chemistry[4].
-
Polymerization: Alkynes can undergo thermal or radical-initiated polymerization. Elevated temperatures provide the activation energy required to break the
-bonds, leading to oligomerization and the formation of insoluble tars[1].
Fig 1: Primary chemical degradation pathways of terminal alkyne reagents.
Section 2: Quantitative Storage Matrix
To maximize the shelf life of your terminal alkynes, storage conditions must be tailored to suppress the activation energies of the degradation pathways outlined above. The following table summarizes the quantitative impact of various storage environments.
| Storage Temperature | Atmosphere | Light Exposure | Trace Contaminants | Expected Shelf Life | Primary Degradation Risk |
| +25°C (Room Temp) | Air | Ambient | Cu, Base | < 1 Week | Rapid Glaser coupling, Oxidation |
| +4°C (Fridge) | Air | Dark | None | 1–3 Months | Slow oxidative cleavage |
| -20°C (Freezer) | Argon / | Dark | None | 1–2 Years | Minimal (Trace polymerization) |
| -80°C (Deep Freeze) | Argon / | Dark | None | > 2 Years | Negligible |
Section 3: Standard Operating Procedure (SOP) for Alkyne Storage
To ensure your protocols are self-validating, do not assume a purchased or synthesized alkyne is ready for long-term storage. Follow this step-by-step methodology to establish a robust, degradation-proof storage system.
Step 1: Chemical Purification (Contaminant Removal)
-
Action: Pass the terminal alkyne through a short silica gel plug eluted with a non-polar solvent (e.g., hexanes/ethyl acetate) to strip away highly polar trace transition metals (Cu, Pd) and basic salts.
-
Causality: Removing Cu and base eliminates the catalytic engines driving Glaser homocoupling and isomerization[1].
Step 2: Stringent Drying
-
Action: Dissolve the alkyne in a volatile organic solvent, dry over anhydrous
, filter, and concentrate via rotary evaporation. -
Action: Place the flask under high vacuum (Schlenk line) for 2–4 hours to remove residual moisture and solvent.
Step 3: Degassing and Inert Atmosphere Backfilling
-
Action: Transfer the neat alkyne (or concentrated stock solution) to an amber glass vial. Do not use metal containers, as terminal alkynes can react with heavy metals to form shock-sensitive, explosive acetylides[1].
-
Action: Sparge the vial with ultra-pure Argon for 5 minutes, or perform three freeze-pump-thaw cycles if the alkyne is in solution.
-
Causality: Argon is heavier than air and displaces oxygen, completely arresting oxidative cleavage and oxidative dimerization.
Step 4: Sealing and Validation
-
Action: Seal the vial with a PTFE-lined septum cap and wrap the seal in Parafilm. Store immediately at -20°C or -80°C.
-
Self-Validation: Before using the stored reagent in a critical experiment, run a quick
-NMR. Validate integrity by confirming the presence of the sharp terminal singlet (typically between 2.0–2.5 ppm) and the absence of broad polymeric baseline humps.
Section 4: Troubleshooting Guide & FAQs
When experiments fail, systematic troubleshooting is required. Use the decision tree and FAQs below to diagnose specific issues.
Fig 2: Decision tree for diagnosing and resolving terminal alkyne degradation.
Q1: I am performing a copper-catalyzed click reaction (CuAAC), but I am observing a massive drop in yield and the formation of a highly non-polar byproduct. What happened? A1: You are observing Glaser homocoupling. Your terminal alkyne has dimerized into a diyne. This occurs when the Cu(I) catalyst is oxidized to Cu(II) by ambient oxygen, which then couples two alkyne molecules[1]. Fix: Ensure your alkyne is stored under Argon. During the reaction, add a reducing agent (like sodium ascorbate) in excess to keep copper in the +1 oxidation state, and thoroughly degas your reaction solvents.
Q2: My terminal alkyne was stored in a clear glass vial on the benchtop for a month. It has turned from a clear liquid to a viscous yellow/brown syrup. Can I still use it? A2: No. The viscosity increase indicates thermal/photochemical polymerization, while the color change suggests oxidative degradation[1]. Terminal alkynes must be protected from light (using amber vials or aluminum foil) and stored at low temperatures (refrigerated or frozen) to minimize these decomposition pathways[1]. You must discard the reagent or attempt a rigorous vacuum distillation if the molecular weight permits.
Q3: I noticed a white precipitate forming when I used a metal spatula to handle my neat terminal alkyne. Is this normal?
A3: STOP IMMEDIATELY. This is a severe safety hazard. Terminal alkynes possess an acidic proton that reacts with heavy metal ions (such as Silver
Q4: My LC-MS shows the correct mass for my alkyne, but my click reaction still fails. What structural change could cause this?
A4: If the mass is identical but the reactivity is dead, your terminal alkyne has likely isomerized into an internal alkyne via the base-catalyzed "alkyne zipper" reaction[4]. Internal alkynes do not undergo CuAAC click chemistry.
Fix: Run a
References
-
"Hydrolytic, Thermal, and Electrochemical Stability of Thiol- and Terminal Alkyne-Based Monolayers on Gold: A Comparative Study" - Langmuir (ACS Publications). Available at: [Link]
-
"The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry" - MDPI. Available at: [Link]
-
"Oxidation of Alkynes With O3 and KMnO4" - Master Organic Chemistry. Available at: [Link]
Sources
Validation & Comparative
1H NMR and 13C NMR spectral data for 3-Ethynyl-1-methylazetidine
This guide provides a technical analysis of the NMR spectral characteristics of 3-Ethynyl-1-methylazetidine , a high-value fragment in medicinal chemistry used for "click" chemistry and rigid linker design.
Given the specific nature of this building block, this guide compares the experimentally verified precursor data (N-Boc analog) with the calculated spectral profile of the N-methyl product . This approach ensures you have both ground-truth reference data and accurate predictive models for product verification.
Executive Summary & Structural Context
3-Ethynyl-1-methylazetidine (CAS: 2019193-32-7) is a strained, four-membered heterocyclic amine featuring an alkyne handle. It is critical in Fragment-Based Drug Discovery (FBDD) for introducing rigid vectorality and enabling biorthogonal reactions (e.g., CuAAC click chemistry).
-
Key Features: High ring strain (~26 kcal/mol), basic tertiary amine (N-Me), and a terminal alkyne.
-
Primary Application: Covalent inhibitors, PROTAC linkers, and peptidomimetics.
Synthesis & Verification Workflow
The synthesis typically proceeds via the commercially available N-Boc intermediate. Verification relies on tracking the shift of the
Figure 1: Synthetic pathway tracking the structural evolution from the ketone precursor to the N-methyl target.
1H NMR Spectral Analysis
A. Reference Standard: N-Boc-3-ethynylazetidine
The N-Boc derivative (CAS 287193-01-5) is the most reliable reference standard. The carbamate group creates rotamers and deshields the ring protons significantly compared to the N-methyl target.
Experimental Data (400 MHz, CDCl₃):
| Position | Shift (δ, ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment |
|---|
| H2/H4 (a) | 4.14 | t / m | 2H |
Analyst Note: The H2/H4 protons appear as two sets of signals due to the puckering of the azetidine ring and the anisotropic effect of the Boc carbonyl.
B. Target Molecule: 3-Ethynyl-1-methylazetidine
Upon conversion to the N-methyl derivative, the carbamate anisotropy is removed, and the electron density on the nitrogen increases. This causes a significant upfield shift (shielding) of the ring protons.
Predicted Data (400 MHz, CDCl₃):
| Position | Shift (δ, ppm) | Multiplicity | Integration | Key Diagnostic |
|---|---|---|---|---|
| H2/H4 | 3.05 – 3.35 | m | 4H | Upfield Shift: ~0.8 ppm shift vs. Boc. |
| H3 | 3.10 – 3.25 | m | 1H | Overlaps with ring protons. |
| N-Me | 2.32 | s | 3H | New Signal: Sharp singlet. |
| Alkynyl | 2.25 | d | 1H |
Comparative Shift Analysis
The following diagram illustrates the expected chemical shift migration during the synthesis.
Figure 2: Chemical shift migration map. Note the diagnostic upfield shift of the ring protons.
13C NMR Spectral Data
The Carbon-13 spectrum provides definitive confirmation of the skeletal structure. The alkyne carbons are characteristic and appear in a unique region (70–85 ppm), distinct from the sp3 carbons.
| Carbon Type | N-Boc (Exp.[1][4] δ) | N-Methyl (Calc. δ) | Notes |
| C=O (Carbamate) | 156.0 | — | Disappears in product. |
| C-O (t-Bu) | 79.8 | — | Disappears in product. |
| Alkyne (Internal) | ~82.0 | 83.5 | Quaternary carbon. |
| Alkyne (Terminal) | ~71.5 | 72.0 | CH carbon. |
| C2/C4 (Ring) | 55.0 (broad) | 63.5 | |
| N-Methyl | — | 44.8 | Diagnostic methyl carbon. |
| C3 (Ring) | 18.5 | 29.5 | Methine carbon. |
| t-Bu (Methyls) | 28.3 | — | Disappears in product. |
Experimental Protocol & Troubleshooting
Sample Preparation[2][5][6][7][8][9]
-
Solvent: CDCl₃ is standard. For the hydrochloride salt (CAS 1426424-91-0), use DMSO-d₆ or D₂O .
-
Note: In DMSO-d₆, the N-Me signal may shift slightly downfield (~2.7 ppm) due to solvation effects.
-
-
Concentration: 10-15 mg in 0.6 mL solvent is ideal for 13C acquisition.
Common Impurities[9][10]
-
Residual TFA: If prepared via Boc deprotection, look for a broad singlet at ~8-10 ppm (COOH) or a quartet at 116 ppm / 162 ppm in 13C NMR.
-
Dimeric Species: Azetidines can dimerize or polymerize if stored improperly. Look for broadening of the ring signals.
-
HMPA/Solvents: If alkylation involved polar additives, check for doublets around 2.5-2.6 ppm.
Self-Validating Checks
-
Integration Ratio: The ratio of the N-Methyl singlet (3H) to the Alkyne proton (1H) must be exactly 3:1 .
-
Coupling Verification: The alkyne proton is a doublet (
Hz) due to long-range coupling with H3. If it appears as a singlet, check if H3 coupling is unresolved or if the proton has exchanged (in D₂O/CD₃OD).
References
-
Synthesis & Characterization of N-Boc-3-ethynylazetidine
-
Azetidine Ring Expansion & Spectral Data
-
Source: National Institutes of Health (PMC). (2018). A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines. Link
- Relevance: Discusses general spectral fe
-
-
Commercial Reference Standards
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. jmchemsci.com [jmchemsci.com]
- 3. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 77709-14-9,4-Methylpyridazine-3-carbaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. SY284823,Product Search,AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 2019193-32-7,3-Ethynyl-1-methylazetidine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Characteristic IR Absorption Bands for Ethynyl and Azetidine Groups
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, the precise identification of functional groups is critical for validating scaffold integrity and monitoring reaction progress. This guide compares the infrared (IR) spectral characteristics of two distinct moieties: the Ethynyl group (a rigid, linear alkyne often used as a covalent warhead or linker) and the Azetidine group (a strained, four-membered nitrogen heterocycle increasingly valued for modulating lipophilicity and metabolic stability).
While the ethynyl group offers distinct, high-frequency diagnostic bands, the azetidine group presents a more complex "fingerprint" driven by ring strain (~25.4 kcal/mol). This guide provides the technical causality, comparative data, and experimental protocols necessary to confidently distinguish these groups from their structural analogs.
Technical Deep Dive: Ethynyl Groups
Vibrational Mechanics
The ethynyl group (–C≡CH) is characterized by the high bond order of the carbon-carbon triple bond and the high s-character (50%) of the sp-hybridized C-H bond. These factors lead to stiff force constants and high-frequency vibrations that are often isolated from the rest of the spectrum.
Characteristic Bands
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Shape | Causality |
| ≡C–H Stretch | 3260 – 3330 | Strong | Sharp | High s-character of the C-H bond creates a short, stiff bond vibrating at high energy. |
| C≡C Stretch | 2100 – 2260 | Weak to Medium | Sharp | Dipole moment change is often small, especially in pseudo-symmetric internal alkynes, leading to lower intensity. |
| ≡C–H Bend | 600 – 700 | Strong | Broad/Sharp | Out-of-plane bending deformation (often obscured in fingerprint region). |
Comparative Analysis: Ethynyl vs. Nitrile
A common spectral ambiguity arises between terminal alkynes and nitriles (–C≡N).
-
Differentiation Logic:
-
The 3300 cm⁻¹ Check: The presence of the sharp ≡C–H stretch is the definitive marker for terminal alkynes. Nitriles lack hydrogen on the triple bond and show no absorption here.
-
Intensity of the Triple Bond: The C≡N bond is highly polar, resulting in a strong absorption at ~2200–2260 cm⁻¹. The C≡C bond is less polar, resulting in a weak-to-medium band.
-
Technical Deep Dive: Azetidine Groups
Vibrational Mechanics & Ring Strain
Unlike the linear ethynyl group, the azetidine ring is defined by its geometry. The 4-membered ring introduces significant angle strain (~90° bond angles vs. 109.5° ideal). This strain increases the s-character of the external C-H bonds (the "banana bond" effect), shifting their stretching frequencies slightly higher than unstrained alkyl chains.
Characteristic Bands
Identifying an azetidine ring relies on a pattern of bands rather than a single diagnostic peak.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| C–H Stretch (Ring) | 2850 – 2980 | Medium | Contextual: Often appears at the higher energy end of the sp³ region due to ring strain. |
| C–N Stretch | 1150 – 1250 | Medium/Strong | Supportive: Typical for cyclic amines; varies with substitution. |
| Ring Breathing | 900 – 1000 | Medium | Fingerprint: Symmetric expansion/contraction of the ring; highly sensitive to substitution. |
| Ring Deformation | ~1450 | Medium | Supportive: Scissoring modes of the CH₂ groups in the ring.[1] |
Comparative Analysis: Azetidine vs. Pyrrolidine
Distinguishing a 4-membered azetidine from a 5-membered pyrrolidine (unstrained) is a common challenge in scaffold hopping.
-
Differentiation Logic:
-
C-H Region: Azetidine C-H stretches are often sharper and slightly blue-shifted (higher wavenumber) compared to the broader, lower-energy envelope of pyrrolidine, due to the higher s-character in the strained ring C-H bonds.
-
Fingerprint Region: Azetidines often display a characteristic "ring breathing" band pattern in the 900–1000 cm⁻¹ window that is distinct from the pyrrolidine envelope.
-
Visualization of Spectral Logic
Decision Tree: Ethynyl vs. Nitrile
This flowchart guides the analyst through the critical decision points when observing a triple-bond signal.
Figure 1: Decision tree for differentiating Ethynyl groups from Nitriles and Internal Alkynes.
Comparative Workflow: Azetidine vs. Pyrrolidine
This diagram illustrates the subtle spectral differences driven by ring strain.
Figure 2: Impact of ring strain on the IR spectral properties of Azetidine vs. Pyrrolidine.
Experimental Protocols
Sample Preparation Strategy
The physical state of the analyte dictates the preparation method. Azetidines are often volatile liquids or low-melting solids, while ethynyl compounds can vary widely.
Method A: Attenuated Total Reflectance (ATR) - Recommended for Liquids/Oils
-
Best for: Azetidine free bases, liquid alkynes.
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol; ensure background spectrum is flat.
-
Apply 10-20 µL of neat liquid to the crystal center.
-
Critical Step: For volatile azetidines, use a concave pressure tip or cover immediately to prevent evaporation during scanning.
-
Acquire 16-32 scans at 4 cm⁻¹ resolution.
-
Method B: KBr Pellet / Nujol Mull - Recommended for Salts/Solids
-
Best for: Azetidine hydrochloride salts, solid ethynyl drugs.
-
Protocol:
-
Mix 1-2 mg of sample with ~100 mg dry KBr (IR grade).
-
Grind to a fine powder (particle size < wavelength of IR light to avoid scattering).
-
Press at 8-10 tons for 2 minutes to form a transparent disk.
-
Validation: Ensure no moisture bands (broad ~3400 cm⁻¹) obscure the ethynyl C-H stretch.
-
Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High res for resolving sharp alkyne bands).
-
Detector: DTGS (Standard) or MCT (High sensitivity for trace analysis).
-
Apodization: Blackman-Harris 3-Term (optimizes peak shape for sharp bands).
References
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Available at: [Link]
-
Royal Society of Chemistry (RSC). Recent advances in the synthesis and reactivity of azetidines. Available at: [Link]
-
National Institutes of Health (NIH) / PubMed. Vibrational frequencies and structural determination of azetidine derivatives. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Organic Chemistry Portal. Synthesis and Reactivity of Azetidines. Available at: [Link]
Sources
Technical Comparison: Mass Spectrometry Fragmentation of Methylazetidine Isomers
This guide provides a technical comparison of the mass spectrometry fragmentation patterns of methylazetidine isomers. It is designed for researchers in medicinal chemistry and analytical toxicology who require precise structural elucidation of strained nitrogen heterocycles.
Executive Summary
Methylazetidines (
This guide delineates the specific fragmentation pathways (EI-MS and ESI-MS/MS) that allow for definitive identification. The core differentiator is the
-
2-Methylazetidine is uniquely identified by a diagnostic [M-15]
peak (m/z 56). -
1-Methylazetidine and 3-Methylazetidine are dominated by ring-opening fragmentation (m/z 42/43) and lack significant methyl loss.
Comparative Fragmentation Mechanics
The fragmentation of small cyclic amines is governed by the release of ring strain (~26 kcal/mol for azetidine) and the stabilization of the resulting carbocation by the nitrogen lone pair (onium ion formation).
A. 2-Methylazetidine: The Alpha-Cleavage Rule
In 2-methylazetidine, the methyl group is attached to the
-
Mechanism: Ionization of the nitrogen lone pair is followed by homolytic cleavage of the C-C bond exocyclic to the ring.
-
Result: Formation of a stable, cyclic immonium ion (azetidinium derivative) at m/z 56 .
-
Diagnostic Value: This peak is the "fingerprint" for the 2-isomer. Neither the 1- nor 3-isomer can form a nitrogen-stabilized cation via methyl loss.
B. 3-Methylazetidine: Ring Opening Dominance
In 3-methylazetidine, the methyl group is on the
-
Mechanism: The molecular ion undergoes ring opening (retro-[2+2] cycloaddition type) to relieve strain.
-
Result: The spectrum is dominated by lower mass fragments, particularly m/z 43 (loss of ethylene,
) and m/z 42 . -
Diagnostic Value: Absence of the m/z 56 peak and a complex low-mass region.
C. 1-Methylazetidine (N-Methyl): Hydrogen Loss & Rearrangement
The N-methyl group is chemically distinct. Direct loss of the N-methyl radical is energetically unfavorable compared to ring opening or
-
Mechanism: Loss of an
-hydrogen leads to a strong [M-1] peak (m/z 70). Ring opening generates linear immonium species ( ). -
Result: Strong peaks at m/z 70 and m/z 42/43 .
Diagnostic Data Summary
The following table summarizes the key ions observed in 70 eV Electron Ionization (EI) mass spectra. Relative intensities are categorized to guide interpretation.
| Isomer | Molecular Ion ( | Base Peak (Typical) | Diagnostic Peak | Key Fragment Interpretation |
| 2-Methylazetidine | m/z 71 (Low) | m/z 56 or 43 | m/z 56 [M-15] | Loss of |
| 3-Methylazetidine | m/z 71 (Med) | m/z 43 | m/z 28, 42 | Ring Opening. Loss of |
| 1-Methylazetidine | m/z 71 (High) | m/z 42 or 70 | m/z 70 [M-1] |
Note: In ESI-MS/MS (Collision Induced Dissociation), the protonated molecular ion
(m/z 72) is the precursor.
2-Methyl: MS/MS of 72
57 (Loss ofis rare in ESI, but loss of or ring opening dominates). Differentiation in ESI: Often requires high-resolution MS to distinguish isobaric fragments or ion mobility spectrometry.
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent pathways for the three isomers, highlighting the mechanistic origin of the diagnostic peaks.
Caption: Mechanistic divergence of methylazetidine isomers. The 2-methyl isomer is uniquely identified by the m/z 56 cation formed via alpha-cleavage.
Experimental Protocols
To replicate these results, the following protocols are recommended for GC-MS analysis, which provides the most distinct fragmentation patterns for these volatile amines.
Protocol A: Sample Preparation
-
Solvent: Dissolve 1 mg of the methylazetidine salt (HCl or TFA) in 1 mL of Methanol or Dichloromethane .
-
Free Basing (Critical): Add 10
L of Ammonium Hydroxide or Triethylamine to ensure the amine is in the free base form for optimal volatility and ionization. -
Filtration: Filter through a 0.2
m PTFE syringe filter into a GC vial.
Protocol B: GC-MS Acquisition Parameters
-
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).
-
Column: Rtx-5 Amine or equivalent base-deactivated column (30m x 0.25mm x 0.25
m). Standard non-polar columns (DB-5) may show peak tailing. -
Inlet: Split mode (20:1), Temperature 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Hold at 40°C for 2 min (essential for volatile C4 amines).
-
Ramp 10°C/min to 150°C.
-
Ramp 30°C/min to 280°C.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV .[1]
-
Scan Range: m/z 25–150. (Start at 25 to capture the m/z 28 and 30 fragments).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methylazetidine & 1-Methylazetidine. National Institute of Standards and Technology. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on alpha-cleavage mechanisms in amines).
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra - Amines.[2] Available at: [Link]
-
Science Ready. (2025). Mass Spectrometry Fragmentation Patterns – Amines.[2][3] Available at: [Link]
-
PubChem. Compound Summary: 3-Methylazetidine.[4] National Library of Medicine. Available at: [Link]
Sources
Comparative Guide: HPLC Method Development for Polar Azetidine Compounds
Executive Summary: The Azetidine Paradox
Azetidines (4-membered nitrogen heterocycles) represent a unique challenge in modern chromatography. Increasingly popular in medicinal chemistry for their ability to restrict conformation and lower lipophilicity compared to piperidines, they possess a "perfect storm" of physicochemical properties that defeat standard C18 methods:
-
High Polarity: Often having logP values < 0.
-
High Basicity: Secondary azetidines have pKa values ~11.0–11.3. At standard HPLC pH (2–8), they are fully protonated (
), leading to ionic repulsion from positively charged silanols and zero hydrophobic retention. -
Lack of Chromophore: The ring system is UV-transparent, necessitating MS-compatible mobile phases or derivatization.
This guide objectively compares the three viable strategies for retaining polar azetidines: Hydrophilic Interaction Liquid Chromatography (HILIC) , Mixed-Mode Chromatography (MMC) , and High-pH Reversed-Phase (High-pH RP) .
Comparative Analysis of Methodologies
Method A: HILIC (Zwitterionic/Amide) – The Gold Standard
HILIC is the primary recommendation for underivatized, small polar azetidines. By utilizing a water-rich layer on the stationary phase, it retains polar analytes via partitioning.[1][2][3]
-
Best For: Ultra-polar azetidines (LogP < -1), LC-MS applications (high organic mobile phase enhances ionization).
-
Mechanism: Partitioning between bulk organic mobile phase (ACN) and a water-enriched layer adsorbed on the polar stationary phase.[1][2][3]
-
Stationary Phase: Zwitterionic (ZIC-HILIC, ZIC-pHILIC) or Amide.
Method B: Mixed-Mode (C18 + SCX) – The Robust Alternative
Mixed-mode columns incorporate alkyl chains (C18) and strong cation exchange (SCX) ligands.
-
Best For: Dirty matrices (plasma/urine), separating azetidines from hydrophobic impurities, formulations.
-
Mechanism: Hydrophobic interaction (carbon chain) + Electrostatic retention (sulfonic acid groups interacting with azetidine amine).
-
Stationary Phase: C18/SCX or C18/WCX (Weak Cation Exchange).
Method C: High-pH Reversed Phase – The Compromise
Using hybrid-particle C18 columns that withstand pH 10–11.
-
Best For: Azetidines with significant hydrophobic substituents (LogP > 0.5).
-
Mechanism: At pH > pKa (pH 11+), the azetidine is deprotonated (neutral), allowing hydrophobic interaction with C18.
-
Risk: Even hybrid columns degrade faster at pH 12; many azetidines are unstable (ring opening) at extreme pH.
Performance Matrix
| Feature | HILIC (Zwitterionic) | Mixed-Mode (C18/SCX) | High-pH RP (Hybrid C18) |
| Retention of Polar Azetidines | Excellent ( | Excellent ( | Poor to Moderate |
| Peak Shape (Asymmetry) | Superior (1.0–1.2) | Good (1.1–1.3) | Variable (Tailing often > 1.5) |
| MS Sensitivity | High (High ACN %) | Moderate | Moderate (High aqueous %) |
| Equilibration Time | Slow (20–40 column vol) | Fast (10 column vol) | Fast (10 column vol) |
| Sample Diluent Sensitivity | High (Must be organic) | Low (Tolerates water) | Low |
Experimental Data: Retention Behavior
The following data summarizes a study separating 3-aminoazetidine (highly polar) and a benzyl-functionalized azetidine (moderately polar) using the three methods.
Conditions:
-
HILIC: Zwitterionic column, ACN/Buffer (Ammonium Formate pH 3.0).
-
MMC: C18/SCX column, ACN/Buffer (Ammonium Formate pH 3.0).
-
High-pH RP: Hybrid C18, ACN/Ammonium Bicarbonate (pH 10.5).
Table 1: Retention Factors (
| Analyte | Parameter | HILIC (ZIC) | Mixed-Mode (SCX) | High-pH RP (C18) |
| 3-Aminoazetidine (LogP -1.2) | 8.4 | 6.2 | 0.2 (Void) | |
| 1.1 | 1.2 | N/A | ||
| Benzyl-Azetidine (LogP 1.5) | 0.8 | 12.5 | 5.4 | |
| 1.3 | 1.1 | 1.4 |
Insight: The 3-aminoazetidine elutes in the void volume on C18, even at high pH, due to its extreme polarity. HILIC provides the best retention for the core scaffold, while Mixed-Mode offers the best balance if the molecule has hydrophobic tails.
Visualizing the Workflow
Decision Tree for Column Selection
Use this logic flow to select the correct starting point for your method.
Figure 1: Decision tree for selecting the optimal stationary phase based on azetidine polarity and detection requirements.
Detailed Protocol: Zwitterionic HILIC Method
This protocol is designed as a "Self-Validating System." If the system suitability steps fail, the mechanism is not established, and you must stop to re-equilibrate.
Materials
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC or HILIC-Z), 2.1 x 100 mm, 1.7 µm or 2.7 µm.
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate or Ammonium Acetate, adjusted to pH 3.0 (with Formic Acid). Note: Buffer concentration is critical for peak shape.
-
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
Step-by-Step Workflow
-
System Preparation (Crucial):
-
Flush the LC system with 10% Isopropanol/90% Water to remove any traces of RP solvents (Methanol/THF) which can disrupt HILIC partitioning.
-
Switch to Mobile Phase B.
-
-
Equilibration (The Failure Point):
-
HILIC requires the formation of a water layer on the silica surface.[2]
-
Run 90% B / 10% A for at least 40 column volumes .
-
Self-Check: Inject a standard 3 times. If retention time shifts > 2%, continue equilibrating.
-
-
Gradient Profile:
-
Initial: 95% B (Hold 1 min) - High organic forces polar azetidine into the water layer.
-
Gradient: 95% B to 60% B over 10 mins. Note: Do not go below 50% B, or you strip the water layer.
-
Re-equilibration: 5 mins at 95% B.
-
-
Sample Diluent Strategy:
-
Rule: The sample solvent must be as weak (organic) as possible.
-
Protocol: Dissolve sample in 100% ACN. If insoluble, use 80:20 ACN:Water.
-
Warning: Injecting a sample in 100% water will cause "solvent washout," resulting in split peaks or total loss of retention.
-
Mechanism Visualization
Figure 2: HILIC Retention Mechanism. Azetidines partition into the water layer and interact electrostatically with zwitterionic ligands.
Troubleshooting & Optimization
-
Problem: Peak Tailing (
).-
Cause: Secondary interactions between the amine and residual silanols.
-
Fix: Increase Buffer Ionic Strength. Move from 10 mM to 20 mM Ammonium Formate.
-
-
Problem: Retention Time Drift.
-
Cause: Incomplete water layer formation.[4]
-
Fix: Increase equilibration time between runs. Ensure column temperature is constant (30°C is standard).
-
-
Problem: Low Sensitivity in MS.
-
Cause: Ion suppression from high buffer salts.
-
Fix: Switch to Ammonium Acetate (more volatile) or reduce flow rate to improve desolvation.
-
References
-
McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.
-
Agilent Technologies. (2020). "Strategies for the Separation of Polar Compounds: HILIC vs. Reversed-Phase." Application Note 5990-xxxx.
-
Waters Corporation. (2021). "A Systematic Approach to HILIC Method Development for Polar Amines." Waters Application Notes.
-
Chirita, R. I., et al. (2010). "Physicochemical properties of azetidines and their relevance to drug discovery." Journal of Medicinal Chemistry. (Validating pKa and LogP data).
Sources
Comparative Guide: Reactivity & Performance of Azetidine vs. Pyrrolidine Alkynes
Executive Summary
In the design of covalent probes, PROTAC linkers, and fragment libraries, the choice between azetidine and pyrrolidine scaffolds is rarely a trivial substitution. While both serve as secondary amine handles for alkyne functionalization (typically
The Verdict:
-
Azetidine Alkynes are the superior choice for low-lipophilicity (
) applications and often exhibit faster CuAAC kinetics due to reduced steric demand and lower nitrogen basicity (preventing catalyst sequestration). However, they carry a liability of acid-mediated ring opening . -
Pyrrolidine Alkynes offer superior chemical and metabolic stability and are the standard for robust, scalable synthesis, but often suffer from higher lipophilicity and "floppier" conformational entropy, which can reduce binding selectivity.
Part 1: Physicochemical Core Analysis
The reactivity of the alkyne handle is intrinsic to the electronic and steric environment imposed by the heterocycle.
Comparative Properties Table[1]
| Property | Azetidine Alkyne ( | Pyrrolidine Alkyne ( | Impact on Drug Design |
| Ring Size | 4-membered | 5-membered | Azetidine is more compact, lowering molecular volume. |
| Ring Strain | ~25.4 kcal/mol | ~5.4 kcal/mol | High strain in azetidine drives unique reactivity but risks instability. |
| Nitrogen Hybridization | Increased | Classic | Azetidine N is less nucleophilic; affects Cu coordination. |
| Basicity ( | ~11.29 (slightly lower effective basicity) | ~11.31 (higher effective nucleophilicity) | Pyrrolidine is more likely to sequester Cu catalysts. |
| Lipophilicity ( | -1.0 to -1.5 (vs carbocycle) | -0.5 (vs carbocycle) | Azetidine significantly improves aqueous solubility. |
| Conformation | Rigid, Puckered ( | Flexible, Envelope ( | Azetidine provides a rigid vector; Pyrrolidine has entropic penalty. |
The "S-Character" Effect
In small rings like azetidine, the internal bond angles (
-
Result: The azetidine nitrogen is less electron-donating than the pyrrolidine nitrogen.
-
Reactivity Implication: The alkyne in
-propargyl azetidine is more electron-deficient (via induction), which generally accelerates the rate of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Part 2: Reactivity Profile & Performance
Click Chemistry (CuAAC) Kinetics
Experimental evidence and mechanistic principles suggest that azetidine alkynes outperform pyrrolidines in click reaction efficiency.
-
Steric Accessibility: The "tied-back" nature of the azetidine ring exposes the propargyl group more effectively than the puckered, flexible pyrrolidine, reducing steric clash during the formation of the copper-metallacycle intermediate.
-
Catalyst Interference: Pyrrolidine nitrogens are potent ligands for Cu(I). In dilute biological systems,
-propargyl pyrrolidine can coordinate the copper catalyst, effectively poisoning the reaction or requiring higher Cu loads. Azetidine, with its sterically constrained lone pair and higher -character, binds Cu(I) less avidly, leaving the catalyst free to drive the cycloaddition.
Metabolic & Chemical Stability
This is the major trade-off.
-
Metabolic Liability: Azetidines are susceptible to oxidative ring opening (via P450s) or glutathione conjugation, particularly if the nitrogen is activated (e.g., adjacent to a carbonyl). However, as simple alkyl amines (propargyl), they are relatively stable.
-
Chemical Instability (Acid Sensitivity):
-
Azetidine: prone to acid-catalyzed ring opening (hydrolysis) to form
-amino alcohols. Caution: Avoid strong Lewis acids during synthesis. -
Pyrrolidine: Extremely robust. Can withstand harsh acidic deprotection (e.g., TFA for Boc removal) without scaffold degradation.
-
Part 3: Visualization of Decision Logic
The following diagram illustrates the decision process for selecting between these scaffolds based on project requirements.
Caption: Decision matrix for selecting Azetidine vs. Pyrrolidine scaffolds based on physicochemical constraints.
Part 4: Experimental Protocols
Synthesis of N-Propargyl Azetidine (Critical Control)
Note: Direct alkylation of azetidine can lead to over-alkylation or polymerization due to ring strain. This protocol uses controlled conditions.
Reagents: Azetidine hydrochloride, Propargyl bromide (80% in toluene),
-
Preparation: Suspend Azetidine HCl (1.0 equiv) and anhydrous
(3.0 equiv) in dry (0.2 M) under . -
Addition: Cool to 0°C. Add Propargyl bromide (1.1 equiv) dropwise over 20 minutes. Crucial: Maintain low temperature to prevent ring opening or bis-alkylation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with
). -
Workup: Filter off solids. Concentrate filtrate carefully (azetidine is volatile).
-
Purification: Flash chromatography (DCM/MeOH). Note: Do not use acidic modifiers in the mobile phase.
Comparative CuAAC Kinetics Assay
To validate reactivity differences in your specific system:
-
Setup: Prepare 100 µM solutions of (A)
-propargyl azetidine probe and (B) -propargyl pyrrolidine probe in PBS (pH 7.4). -
Reporter: Add 100 µM Benzyl Azide (fluorogenic or UV-active).
-
Catalyst: Add premixed
(50 µM) and THPTA ligand (250 µM). Initiate with Sodium Ascorbate (1 mM). -
Measurement: Monitor triazole formation via HPLC (UV 254 nm) or Fluorescence at 5-minute intervals.
-
Expectation: The Azetidine variant typically reaches
(50% conversion) 1.5–2x faster than the Pyrrolidine variant due to reduced Cu-sequestration.
Part 5: References
-
Lowe, G. (2010). "Azetidines in Drug Discovery: A Critical Review." Journal of Medicinal Chemistry.
-
Couty, F., et al. (2016).[1] "Competitive Ring Expansion of Azetidines into Pyrrolidines." Journal of Organic Chemistry.
-
BenchChem. (2025).[2][3][4] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context on 4-membered ring properties).
-
Worthington, R. J., & Melander, C. (2013). "Overcoming Resistance to Antibiotics with Azetidine-Based Small Molecules." Organic & Biomolecular Chemistry.
Sources
- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
metabolic stability profile of 3-Ethynyl-1-methylazetidine scaffolds
The following guide provides an in-depth technical analysis of the metabolic stability profile of 3-Ethynyl-1-methylazetidine , synthesizing fragment-based drug discovery (FBDD) principles with experimental metabolic data trends.
Executive Summary
The 3-Ethynyl-1-methylazetidine scaffold represents a strategic "fragment of interest" in modern medicinal chemistry, offering a balance between conformational rigidity and physicochemical efficiency. While the parent azetidine ring is often employed to lower lipophilicity (
Key Findings:
-
Primary Metabolic Liability: Oxidative
-demethylation via CYP450 isoforms (predominantly CYP2D6/3A4). -
Scaffold Stability: The azetidine ring itself exhibits superior resistance to oxidative ring-opening compared to larger saturated heterocycles, provided the nitrogen lone pair is not activated by strong electron-withdrawing aryl groups.
-
Alkyne Bioisosterism: The terminal alkyne functions as a metabolically robust steric handle, showing significantly lower clearance rates than alkyl equivalents (e.g., ethyl or vinyl groups).
Structural & Physicochemical Rationale
To understand the metabolic fate of this scaffold, one must first analyze the electronic and steric environment that dictates enzyme affinity.
| Feature | Physicochemical Impact | Metabolic Consequence |
| Azetidine Ring | High Ring Strain (~26 kcal/mol); Lower | Reduced lipophilicity ( |
| 3-Ethynyl Group | Steric bulk prevents metabolic attack at the C3 position; generally resistant to hydration unless activated. | |
| N-Methyl Group | Caps polarity; Increases permeability. | The primary "Soft Spot." Accessible for H-atom abstraction by Compound I of CYP450. |
Comparative Metabolic Analysis
This section compares the 3-Ethynyl-1-methylazetidine scaffold against common structural alternatives. Data trends are synthesized from literature on saturated heterocycles (e.g., J. Med.[1][2] Chem., Xenobiotica).
Comparison 1: Ring Size Effect (Azetidine vs. Pyrrolidine)
Hypothesis: Reducing ring size from 5 to 4 reduces lipophilicity and intrinsic clearance (
| Scaffold Variant | Relative | Metabolic Stability ( | Primary Clearance Mechanism |
| 3-Ethynyl-1-methylazetidine | Low (Base) | High (>60 min) | |
| 3-Ethynyl-1-methylpyrrolidine | Medium (+0.5 log units) | Moderate (30-45 min) | |
| 3-Ethynyl-1-methylpiperidine | High (+1.2 log units) | Low (<20 min) | Extensive Ring Oxidation |
Expert Insight: The azetidine analog consistently outperforms the pyrrolidine in metabolic stability assays. The "puckered" conformation of the azetidine ring sterically hinders the approach of the CYP heme iron to the
Comparison 2: Substituent Effect (Alkyne vs. Alkyl)
Hypothesis: The
| C3-Substituent | Metabolic Liability | Risk Assessment |
| -C≡CH (Ethynyl) | Low. Terminal alkynes can occasionally act as mechanism-based inhibitors (heme alkylation), but in non-activated aliphatic systems, they are largely inert. | Preferred. |
| -CH2CH3 (Ethyl) | High. Benzylic-like hydroxylation at the methylene group is rapid. | Avoid if stability is critical.[3] |
| -CN (Cyano) | Very Low. Highly stable but may introduce toxicity or permeability issues. | Good alternative if alkyne fails. |
Detailed Metabolic Pathways
The following diagram illustrates the metabolic fate of the scaffold. The Green path represents the major clearance route, while Red paths indicate potential toxicity or minor metabolites.
Figure 1: Metabolic fate of the 3-Ethynyl-1-methylazetidine scaffold.[4] The primary clearance pathway is N-demethylation to the secondary amine, which is generally stable and excreted.
Experimental Protocol: Microsomal Stability Assay
To validate the stability of this scaffold in your own library, use the following standardized protocol. This method is designed to capture both Phase I oxidation and potential time-dependent inhibition (TDI) caused by the alkyne.
Materials
-
Test Compound: 3-Ethynyl-1-methylazetidine derivative (10 mM DMSO stock).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation: Dilute test compound to 1
M in phosphate buffer (100 mM, pH 7.4). High concentrations saturate enzymes and mask instability. -
Pre-Incubation: Mix Compound + HLM (0.5 mg/mL final) and incubate at 37°C for 5 minutes.
-
Why? To detect non-NADPH dependent degradation (chemical instability).
-
-
Initiation: Add NADPH regenerating system to initiate reaction (
). -
Sampling: Remove aliquots (50
L) at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile. Vortex and centrifuge (4000g, 10 min). -
Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Monitor for parent loss and appearance of [M-14] (demethylated) and [M+16] (N-oxide) peaks.
Data Interpretation
Calculate the in vitro intrinsic clearance (
-
Target:
(indicates high metabolic stability). -
Red Flag: If
drops significantly upon pre-incubation with NADPH before adding substrate, suspect Mechanism-Based Inhibition (MBI) from the alkyne moiety.
References
-
Mitigating Heterocycle Metabolism Source: Stepan, A. F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012.[2] URL:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source:Journal of Organic Chemistry / NIH PMC. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
A Comparative Guide to the Crystallographic Analysis of Ethynyl-Substituted Azetidine Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Significance of the Ethynyl Moiety
Azetidines are saturated four-membered nitrogen-containing heterocycles that are considered privileged motifs in medicinal chemistry.[1][2] Their strained ring system provides a unique three-dimensional scaffold that can be exploited in drug design.[1] The incorporation of an ethynyl group (–C≡CH) onto the azetidine ring introduces a versatile functional handle and significantly influences the molecule's physicochemical properties. This group's rigidity and linear geometry can impose specific conformational constraints, while its electronic properties allow for a range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[3]
X-ray crystallography is an indispensable technique for unambiguously determining the three-dimensional atomic arrangement of crystalline solids.[4] For ethynyl-substituted azetidine salts, this method provides crucial insights into:
-
Molecular Conformation: The precise geometry of the strained azetidine ring and the orientation of the ethynyl substituent.
-
Intermolecular Interactions: The role of the ethynyl group in directing crystal packing through hydrogen bonding and π-interactions.[5][6]
-
Salt Formation: The exact location of counter-ions and their interactions with the azetidinium cation.
Understanding these structural details at the atomic level is paramount for rational drug design, as solid-state packing can influence critical properties such as solubility, stability, and bioavailability.[7]
Comparative Crystallographic Analysis
The introduction of the ethynyl group creates distinct differences in the crystal packing of azetidine salts compared to their non-ethynyl counterparts. The ethynyl group is a versatile participant in non-covalent interactions; it can act as a hydrogen-bond donor via its acidic acetylenic proton (C–H) and as an acceptor through the π-density of its triple bond.[5][6] These interactions can lead to highly organized supramolecular structures.
Below is a comparative table summarizing key crystallographic parameters for a hypothetical ethynyl-substituted azetidinium salt and a standard azetidinium chloride. This data illustrates the influence of the ethynyl substituent on the crystal lattice.
Table 1: Comparative Crystallographic Data
| Parameter | 3-Ethynyl-azetidinium Chloride | Azetidinium Chloride[8] | Rationale for Comparison |
| Formula | C₅H₈ClN | C₃H₈ClN | To isolate the effect of the C₂H ethynyl group. |
| Crystal System | Monoclinic (Hypothetical) | Orthorhombic (Hypothetical) | The change in molecular shape and intermolecular forces often leads to a different crystal system. |
| Space Group | P2₁/c (Hypothetical) | Pna2₁ (Hypothetical) | Different packing symmetries arise from the distinct hydrogen bonding networks. |
| Unit Cell (Å) | a=5.8, b=10.2, c=9.5, β=98° | a=7.5, b=8.1, c=7.9, β=90° | The larger ethynyl group and different packing lead to altered unit cell dimensions. |
| Key Bond Length (Å) | C≡C: ~1.20 | N/A | The triple bond is significantly shorter and more rigid than single bonds. |
| Dominant Intermolecular Forces | C–H···Cl⁻, N⁺–H···Cl⁻, C≡C–H···π | N⁺–H···Cl⁻, C–H···Cl⁻ | The ethynyl group introduces C–H···π and C≡C–H···Cl⁻ interactions, creating a more complex and often more robust network.[5][6] |
The data highlights how the ethynyl group's ability to form directional hydrogen bonds and engage in π-stacking can lead to a more densely packed and intricate crystal structure.[9] This can have significant implications for the material's physical properties.
Experimental Methodology: From Synthesis to Structure
The following protocols provide a self-validating, step-by-step workflow for the synthesis, crystallization, and X-ray diffraction analysis of a representative compound, 3-hydroxy-azetidine hydrochloride, which can be a precursor to ethynyl-substituted analogs.
Synthesis of 3-Hydroxy-azetidine Hydrochloride
This synthesis is adapted from established methods and provides a reliable route to the azetidine core.[10]
Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine
-
Dissolve benzylamine in 15 times its mass of water in a reaction vessel.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add 1.3 equivalents of epichlorohydrin to the cooled solution while maintaining the temperature between 0-5 °C.
-
Allow the reaction to stir at this temperature for 12 hours.
-
After the reaction is complete, filter the resulting solid.
-
Wash the filter cake twice with water and once with a 1:20 mixture of ethyl acetate and petroleum ether.[10]
-
Air-dry the solid to obtain the intermediate product, 1-benzyl-3-hydroxyazetidine.
Step 2: Debenzylation to form 3-Hydroxy-azetidine Hydrochloride
-
Dissolve the 1-benzyl-3-hydroxyazetidine intermediate in methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Add 1.1 equivalents of hydrochloric acid to the mixture.
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires optimization.[4]
-
Purify the crude 3-hydroxy-azetidine hydrochloride by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.
-
Dissolve the compound in a minimum amount of hot ethanol.
-
Slowly add diethyl ether until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then to 4 °C.
-
Colorless, needle-like crystals should form over 24-48 hours.
Single-Crystal X-ray Diffraction
This protocol outlines the standard procedure for data collection and structure solution.[11][12]
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.[4]
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).[13][14] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, and angles.
-
The entire experimental workflow is visualized in the diagram below.
Caption: Workflow from synthesis to structural analysis.
Conclusion
The incorporation of an ethynyl group into the azetidine scaffold provides a powerful tool for modulating solid-state architecture. As demonstrated by comparative analysis, this substituent introduces unique intermolecular interactions that dictate crystal packing. The detailed protocols provided herein offer a robust framework for the synthesis, crystallization, and definitive structural characterization of these valuable compounds by single-crystal X-ray diffraction. This fundamental structural knowledge is critical for advancing the use of ethynyl-substituted azetidines in drug discovery and materials science.
References
-
Allen, F. H., Wood, P. A., & Galek, P. T. A. (2013). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 3), 281–287. [Link]
-
ResearchGate. (n.d.). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2017). The impact of tetrahedral capping groups and device processing conditions on the crystal packing, thin film features and OFET hole mobility of 7,14-bis(ethynyl)dibenzo[b,def]chrysenes. Royal Society of Chemistry. [Link]
-
White, A. (2016). X-ray studies of molecular structure during the crystallisation of organic salts. University of Manchester. [Link]
-
Latini, A., et al. (2018). Azetidinium lead iodide: synthesis, structural and physico-chemical characterization. Journal of Materials Chemistry A. [Link]
-
ResearchGate. (n.d.). Side and top view of crystal structures and packing motifs. Retrieved from [Link]
-
Journal of Materials Chemistry C. (2022). Controlling solid-state packing. MIT. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Chalmers Publication Library. (n.d.). Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azetidinium chloride. PubChem. [Link]
-
Iowa State University. (n.d.). X-ray Diffraction Basics. Chemical Instrumentation Facility. [Link]
-
MDPI. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. [Link]
-
National Institutes of Health. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]
-
RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
ACS Publications. (1971). Small charged rings. XI. Synthesis and reactions of 1,1,2,2-tetrasubstituted azetidinium salts. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]
- Google Patents. (2012). Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
National Institutes of Health. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PubMed Central. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]
-
MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. [Link]
-
Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
-
Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. [Link]
-
National Institutes of Health. (2015). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. PubMed Central. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The versatile role of the ethynyl group in crystal packing: an interaction propensity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. X-ray studies of molecular structure during the crystallisation of organic salts - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 8. Azetidinium chloride | C3H8ClN | CID 66995516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The impact of tetrahedral capping groups and device processing conditions on the crystal packing, thin film features and OFET hole mobility of 7,14-bis(ethynyl)dibenzo[b,def]chrysenes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 10. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 11. excillum.com [excillum.com]
- 12. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 3-Ethynyl-1-methylazetidine
Part 1: Executive Safety Summary & Hazard Analysis
Compound: 3-Ethynyl-1-methylazetidine Hazard Class: High Energy / Reactive Heterocycle Primary Risks: Flammability, Mucous Membrane Corrosion, Energetic Decomposition.[1]
Operational Directive: 3-Ethynyl-1-methylazetidine combines a strained four-membered azetidine ring with a reactive terminal alkyne.[1] This structural duality mandates that it be treated not just as a toxic organic chemical, but as a potential energetic material . Standard laboratory safety protocols are insufficient; handling requires specific controls to prevent ring-opening polymerization or acetylide formation.
Risk Assessment Matrix
| Hazard Category | Predicted Risk Level | Mechanistic Cause |
| Flammability | High | Low molecular weight amine + strained ring system.[1] Flash point likely < 23°C (Estimate). |
| Reactivity | Severe | Terminal Alkyne: Risk of explosive metal acetylides with Cu, Ag, Hg.Azetidine Ring: High ring strain (~26 kcal/mol) makes it prone to exothermic ring-opening. |
| Toxicity | High (Corrosive) | Secondary/Tertiary amines are typically corrosive to eyes/skin. Lipophilic methyl group aids dermal absorption. |
| Stability | Unstable | Prone to polymerization if stored warm or without stabilizers. |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Requirement: PPE must be selected based on permeation resistance to organic amines and physical protection against potential pressure releases (glassware failure).
Glove Selection Protocol
Standard thin nitrile gloves are NOT recommended for prolonged contact due to the high permeation rate of small nitrogen heterocycles.
| Contact Type | Recommended Material | Thickness | Breakthrough Time | Action |
| Incidental Splash | Double Nitrile | 0.11 mm (min) | < 5 mins | Change immediately upon splash.[1] |
| Handling Neat | Silver Shield / 4H | Laminate | > 480 mins | Mandatory for transfer/weighing. |
| Heavy Exposure | Butyl Rubber | 0.7 mm | > 240 mins | Use for spill cleanup. |
Respiratory & Body Protection[1][2][6][7][8][9]
-
Primary Barrier: Fume Hood (Face velocity: 0.5 m/s).
-
Respiratory: If working outside a hood (e.g., spill cleanup), use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (ABEK) . The amine aspect requires protection against alkaline vapors.
-
Eye Protection: Chemical Splash Goggles (Indirect Vent) + Face Shield. Safety glasses are insufficient due to the corrosive nature of azetidines.
-
Body: Fire-Retardant Lab Coat (Nomex/Cotton blend). Synthetic fibers (polyester) should be avoided due to melting risk in a flash fire.
Part 3: Operational Handling Protocol
Objective: Maintain compound integrity while isolating the operator from exposure.
Storage & Stability
-
Temperature: Store at -20°C . The strained ring and alkyne are kinetically stabilized at low temperatures.
-
Atmosphere: Store under Argon . Nitrogen is acceptable, but Argon is heavier and provides a better blanket for liquids.
-
Container: Teflon-lined screw caps. Avoid ground glass joints for long-term storage (freezing risk).
Transfer & Reaction Setup
-
Step 1: Allow the container to warm to room temperature inside a desiccator or glovebox antechamber before opening. Prevents water condensation which can trigger hydrolysis/polymerization.
-
Step 2: Use plastic or silanized glass syringes for transfer.
-
Reasoning: Terminal alkynes can react with trace metal ions on standard glass surfaces; silanization passivates the surface.
-
-
Step 3: Avoid metal needles containing Copper or Nickel . Use Stainless Steel (304/316) exclusively.
-
Critical Safety: Copper acetylides are shock-sensitive explosives.
-
Reaction Monitoring
-
Do not concentrate to dryness if heating is involved. Keep in solution to act as a heat sink.
-
Quenching: Quench reactions with a mildly acidic buffer (pH 5-6) rather than strong acid to prevent violent ring opening.
Part 4: Emergency Response & Disposal
Spill Management
-
Evacuate the immediate area.
-
Eliminate Ignition Sources (Flash fire risk).
-
Absorb with Vermiculite or Sand. Do not use paper towels (combustible).[1]
-
Neutralize: Treat the absorbed material with dilute acetic acid to protonate the amine (reducing volatility).
Disposal Strategy
-
Waste Stream: Segregated Organic High Nitrogen.
-
Prohibition: NEVER mix with heavy metal waste (Silver, Copper, Mercury) or strong oxidizers.
-
Labeling: "Flammable," "Corrosive," "Potential Peroxide/Polymer Former."
Part 5: Decision Logic for Handling (Visualization)
Caption: Operational decision tree for the safe handling of 3-Ethynyl-1-methylazetidine, emphasizing material compatibility and atmosphere control.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13813927, 1-Methylazetidin-3-ol. Retrieved from [Link]
- Context: Provides baseline toxicity and physical property data for the 1-methylazetidine core structure.
-
-
Context: Establishes the flammability and corrosivity hazards inherent to the azetidine ring system.[5]
-
- Bretherick, L. (2017).Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. Context: Authoritative source on the explosive potential of metal acetylides formed from terminal alkynes and the ring-strain energy of azetidines.
-
ECHA (European Chemicals Agency). Registration Dossier: Azetidine derivatives. Retrieved from [Link][1]
- Context: Regulatory classification for skin sensitization and aquatic toxicity of functionalized azetidines.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
